(S)-Esmolol Hydrochloride
Description
Historical Context of Beta-Adrenergic Receptor Antagonist Discovery and Development (Academic Trajectory)
The journey to understanding and developing beta-adrenergic receptor antagonists, commonly known as beta-blockers, is a cornerstone of modern pharmacology. The academic trajectory began with the foundational concept that catecholamines, like epinephrine (B1671497) and norepinephrine, exert their effects by binding to specific cellular receptors. In 1948, Raymond P. Ahlquist published a seminal paper proposing the existence of two distinct types of adrenergic receptors, which he named alpha (α) and beta (β). wikipedia.orgispyphysiology.com Ahlquist observed that these receptors mediated different physiological responses; for instance, α-receptors were generally associated with excitatory functions like vasoconstriction, while β-receptors were linked to most inhibitory functions and a key excitatory effect: stimulation of the heart muscle. ispyphysiology.comrevespcardiol.org
This dual-receptor theory was initially met with skepticism but laid the groundwork for targeted drug development. karger.com The first compound identified as a β-antagonist was Dichloroisoproterenol (DCI), discovered in the 1950s by researchers at Eli Lilly Laboratories. wikipedia.orgkarger.com While DCI itself had no clinical utility, its discovery confirmed that β-receptors could be chemically blocked, validating Ahlquist's hypothesis. wikipedia.org
The pivotal moment in beta-blocker development came in the early 1960s, driven by the work of Sir James Black and his team at Imperial Chemical Industries (ICI) in Great Britain. wikipedia.orgrevespcardiol.org Motivated to create a drug that could alleviate the chest pain of angina pectoris by reducing the heart's oxygen demand, Black's team synthesized analogs of DCI. revespcardiol.orgnih.gov This research led to the introduction of Pronethalol in 1962, the first beta-blocker used clinically, which was soon followed by the landmark compound Propranolol. wikipedia.orgrevespcardiol.org Sir James Black's contributions were recognized with the Nobel Prize in 1988, highlighting the immense impact of his work on clinical medicine. revespcardiol.orgkarger.com
The initial beta-blockers like Propranolol were "non-selective," meaning they blocked both β1 and β2 receptors. revespcardiol.org Subsequent research focused on developing "cardioselective" agents that primarily target β1 receptors, which are abundant in the heart, to minimize side effects associated with β2 receptor blockade in other tissues. mdpi.comresearchgate.net Esmolol (B25661) is a product of this continued evolution, classified as a cardioselective β1-receptor antagonist. mdpi.comderpharmachemica.com Its unique feature is an ester linkage that allows for rapid hydrolysis by red blood cell esterases, resulting in an ultra-short duration of action, a property extensively studied in academic and clinical research. nih.govnih.gov
Table 1: Key Milestones in the Academic Development of Beta-Blockers
| Compound/Concept | Year of Discovery/Introduction | Key Academic Significance |
|---|---|---|
| Alpha & Beta Receptors | 1948 | Proposed by Raymond P. Ahlquist, establishing the foundation for selective drug targeting. wikipedia.orgkarger.com |
| Dichloroisoproterenol (DCI) | 1958 | First synthesized β-antagonist, confirming the chemical blockade of β-receptors was possible. wikipedia.orgkarger.com |
| Pronethalol | 1962 | First beta-blocker to be used clinically, developed by Sir James Black's team. wikipedia.org |
| Propranolol | ~1964 | Prototype non-selective beta-blocker, revolutionizing cardiovascular therapy. revespcardiol.orgkarger.com |
| Cardioselective Blockers | Late 1960s onwards | Development of drugs like Atenolol, Metoprolol, and Esmolol that selectively target β1 receptors. mdpi.comresearchgate.net |
Overview of Research Directions and Academic Gaps Related to (S)-Esmolol Hydrochloride
Current academic research on this compound extends beyond its established cardiovascular applications, exploring novel formulations, therapeutic uses, and improved synthesis methods.
A significant area of investigation is the development of new drug delivery systems. Because Esmolol is currently limited to intravenous administration, researchers are exploring prodrug strategies to enable transdermal delivery. tandfonline.comnih.gov Studies have involved synthesizing ester prodrugs (e.g., esmolol acetate (B1210297), propionate, butyrate, and valerate) to enhance the compound's lipophilicity and skin permeability. tandfonline.comnih.gov These studies indicate that esterification is a promising approach for developing a transdermal patch, which could offer a non-invasive administration route for chronic conditions. nih.gov
Another novel research direction is the repurposing of Esmolol for non-cardiac applications. Compelling research has investigated the use of a topical formulation of Esmolol for the treatment of diabetic foot ulcers. frontiersin.orgresearchgate.net These academic studies suggest that Esmolol may promote wound healing through pleiotropic mechanisms, including the inhibition of the aldose reductase enzyme, which is implicated in diabetic complications, and by reducing the formation of advanced glycation end products (AGEs). frontiersin.orgresearchgate.net Furthermore, Esmolol has been shown to enhance the migration of fibroblasts, endothelial cells, and keratinocytes in high-glucose environments, all of which are critical processes for wound repair. frontiersin.org
In the field of chemical synthesis, there is a growing emphasis on developing greener and more sustainable protocols. Research has focused on chemo-enzymatic methods that utilize lipases for kinetic resolution, avoiding hazardous reagents and solvents typically used in classical organic synthesis. mdpi.com These "green chemistry" approaches aim to produce enantiopure (S)-Esmolol with high yields and purity while minimizing environmental impact. mdpi.com
Finally, a persistent area of academic inquiry involves the identification and characterization of process-related impurities and degradation products. derpharmachemica.comderpharmachemica.com Using techniques like HPLC and spectral analysis (NMR, IR, Mass spectrometry), researchers identify, synthesize, and characterize impurities such as Esmolol free acid and various analogs to ensure the quality and stability of the active pharmaceutical ingredient. derpharmachemica.comderpharmachemica.com
Defining the Academic Scope: Exclusions and Focus Areas
This article is intentionally constrained to an academic and research-oriented perspective on the chemical compound this compound. The primary focus is on the fundamental scientific principles and research findings related to the substance.
Focus Areas:
Historical and Developmental Context: The academic path leading to the discovery of beta-blockers and the place of Esmolol within this trajectory.
Stereochemical Principles: The critical role of stereoisomerism in the compound's pharmacological activity and the academic importance of enantiomeric purity.
Contemporary Research: An overview of current and emerging areas of scientific investigation, including novel delivery systems, therapeutic repurposing, and advanced synthesis techniques.
Explicit Exclusions: To maintain a strict academic focus, the following areas are deliberately excluded from this article:
Dosage and Administration: Information regarding clinical dosing regimens, infusion rates, or specific methods of administration is not discussed.
Safety and Adverse Effects: Profiles of side effects, contraindications, drug-drug interactions, or any data related to patient safety are outside the scope of this review.
The content is curated from peer-reviewed journals and academic sources to provide a professional and authoritative overview centered exclusively on the chemistry, pharmacology, and research directions of this compound.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKNCWBANDDJJL-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735380 | |
| Record name | Methyl 3-(4-{(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112923-91-8 | |
| Record name | Esmolol hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112923918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-(4-{(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESMOLOL HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDX80X52FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Stereochemical Control of S Esmolol Hydrochloride
Advanced Asymmetric Synthesis Methodologies
Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for resolving racemic mixtures. Methodologies applied to (S)-Esmolol production include the use of chiral catalysts and starting from readily available chiral molecules.
Enantioselective Catalysis in (S)-Esmolol Hydrochloride Production
Enantioselective catalysis utilizes chiral catalysts to create the desired stereocenter from a prochiral substrate. One notable method for synthesizing (S)-Esmolol involves the kinetic resolution of a racemic epoxide intermediate using a chiral catalyst. Specifically, the racemic epoxide, methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate, can be resolved through hydrolytic kinetic resolution (HKR) using catalysts like Jacobsen's catalyst ((R,R)-salen Co(III)OAc). mdpi.commdpi.com This process selectively opens one of the epoxide enantiomers, allowing the separation of the desired (S)-epoxide in high enantiomeric excess, reported to be as high as 94% ee. mdpi.com This enantiopure epoxide is a key intermediate that can then be converted to (S)-Esmolol through subsequent amination. mdpi.comresearchgate.net
Chiral Pool Synthesis Approaches
Chiral pool synthesis leverages naturally occurring, inexpensive enantiopure compounds as starting materials. nih.govyoutube.comwikipedia.org For the synthesis of (S)-Esmolol, a common strategy is to use commercially available (R)-epichlorohydrin as a chiral building block. mdpi.com This approach introduces the required stereocenter at the beginning of the synthetic sequence. The synthesis proceeds by reacting (R)-epichlorohydrin with methyl 3-(4-hydroxyphenyl)propanoate. However, this method has been reported to yield (S)-Esmolol with a modest enantiomeric excess of 93%. mdpi.com This strategy provides a more direct route compared to resolution but may offer lower enantiopurity in some cases.
Comparison of Asymmetric Synthesis Routes and Their Efficiency
Below is a comparison of the efficiency of these routes based on reported findings.
| Synthesis Route | Key Reagent/Catalyst | Intermediate | Reported Enantiomeric Excess (ee) | Reported Overall Yield |
| Enantioselective Catalysis | Jacobsen's Catalyst | (S)-methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate | 94% (for epoxide) | Not explicitly stated for final product mdpi.com |
| Chiral Pool Approach | (R)-Epichlorohydrin | Chiral Epichlorohydrin | 93% (for (S)-Esmolol) | Not explicitly stated mdpi.com |
| Chemo-Enzymatic Protocol | Lipase B from Candida antarctica | (R)-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate | 97% (for (S)-Esmolol) | 26% mdpi.com |
Chemo-Enzymatic Protocols for Enantiopure Esmolol (B25661) Derivatives
Chemo-enzymatic synthesis combines traditional chemical reactions with highly selective enzymatic transformations. This hybrid approach is particularly effective for producing enantiopure pharmaceuticals like (S)-Esmolol, offering high selectivity under mild reaction conditions.
Lipase-Catalyzed Kinetic Resolution in Chiral Building Block Synthesis
A highly successful chemo-enzymatic route to (S)-Esmolol involves the kinetic resolution of a racemic chlorohydrin intermediate, methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate. mdpi.comresearchgate.netcore.ac.uk This method utilizes lipases to selectively acylate one of the enantiomers of the racemic alcohol. In this process, the racemic chlorohydrin is subjected to a transesterification reaction using an acyl donor, such as vinyl acetate (B1210297) or vinyl butanoate, in the presence of a lipase. mdpi.comresearchgate.net The enzyme preferentially catalyzes the acylation of the (S)-enantiomer of the chlorohydrin, producing an (S)-butanoate ester and leaving the unreacted (R)-chlorohydrin with very high enantiomeric purity. mdpi.com This unreacted (R)-alcohol is the desired building block, which is then converted to (S)-Esmolol by reaction with isopropylamine. researchgate.netcore.ac.uk This enzymatic resolution step is crucial as it efficiently separates the enantiomers, a task that is often challenging via traditional chemical methods.
Role of Specific Biocatalysts (e.g., Lipase B from Candida antarctica)
The choice of biocatalyst is critical for the success of the kinetic resolution. Lipase B from Candida antarctica (CALB) has been identified as a particularly effective and widely used enzyme for the synthesis of (S)-Esmolol precursors. mdpi.commdpi.comnih.govnih.gov CALB demonstrates high enantioselectivity in the transesterification of the racemic chlorohydrin methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate. mdpi.com When using vinyl butanoate as the acyl donor in acetonitrile, CALB catalyzes the reaction to yield the (R)-chlorohydrin building block with high purity. This enzymatic step allows for the synthesis of (S)-Esmolol with a final enantiomeric excess of 97%. mdpi.com The reaction is typically run at mild temperatures (30–38 °C), which is another advantage of using biocatalysts. mdpi.com Other lipases, such as those from Pseudomonas cepacia, have also been used for this resolution, achieving enantiomeric excesses as high as 98% for the desired chlorohydrin. mdpi.com
Enzymatic Desymmetrization of Prochiral Ketones
Enzymatic desymmetrization of prochiral ketones represents a powerful strategy for the asymmetric synthesis of chiral molecules, theoretically allowing for a 100% yield of the desired enantiomer from a symmetrical starting material. nih.govresearchgate.net This approach utilizes the high stereoselectivity of enzymes, such as lipases or reductases, to differentiate between two identical functional groups on a prochiral molecule. While the direct enzymatic desymmetrization of a prochiral ketone precursor for (S)-Esmolol is not extensively reported in the reviewed literature, the closely related and highly successful chemoenzymatic kinetic resolution of a racemic intermediate is a well-established method for accessing the chiral building blocks for (S)-Esmolol. core.ac.ukresearchgate.net
In a typical chemoenzymatic route to (S)-Esmolol, a racemic chlorohydrin, (RS)-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate, is subjected to enzymatic kinetic resolution. core.ac.uk Lipases are commonly employed for this purpose, catalyzing the acylation of one enantiomer of the alcohol with an acyl donor, such as vinyl acetate, leaving the other enantiomer unreacted. The choice of lipase is crucial as it determines the enantioselectivity of the resolution. For instance, lipases from Pseudomonas cepacia (PCL) and Candida rugosa (CRL) have demonstrated complementary enantioselectivity in the transesterification of the racemic chlorohydrin. core.ac.uk PCL preferentially acylates the (S)-alcohol, yielding (R)-alcohol and (S)-acetate, while CRL shows the opposite selectivity. core.ac.uk This enzymatic "switch" allows for the synthesis of both (R)- and (S)-esmolol from the same racemic precursor. core.ac.uk
A study by Banoth and Banerjee optimized various parameters for this enzymatic resolution, including the choice of solvent and enzyme concentration, to achieve high enantiomeric excess (ee) of the desired alcohol enantiomer. core.ac.ukresearchgate.net The resulting enantiopure (R)-chlorohydrin can then be converted to (S)-Esmolol via N-alkylation with isopropylamine. core.ac.ukmdpi.com
Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Chlorohydrin for (S)-Esmolol Synthesis
| Lipase Source | Acyl Donor | Solvent | Enantiomer Acylated | Products | Reference |
|---|---|---|---|---|---|
| Pseudomonas cepacia (PCL) | Vinyl Acetate | Toluene | (S)-alcohol | (R)-alcohol and (S)-acetate | core.ac.uk |
| Candida rugosa (CRL) | Vinyl Acetate | Cyclohexane | (R)-alcohol | (S)-alcohol and (R)-acetate | core.ac.uk |
| Candida antarctica Lipase B (CALB) | Vinyl Butanoate | Acetonitrile | (S)-alcohol | (R)-chlorohydrin and (S)-butanoate ester | mdpi.com |
Racemic Resolution Techniques and Their Limitations for Esmolol
While enzymatic methods offer an elegant approach to obtaining single enantiomers, classical resolution techniques remain relevant in pharmaceutical manufacturing. These methods involve the separation of a racemic mixture into its constituent enantiomers.
Crystallization-based resolution is a widely used industrial technique for separating enantiomers. researchgate.net The most common approach is diastereomeric salt formation. researchgate.netwikipedia.org In this method, the racemic mixture, in the case of esmolol a racemic base, is reacted with a chiral resolving agent, which is typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org Diastereomers have different physicochemical properties, including solubility, which allows for their separation by fractional crystallization. researchgate.netrsc.org Once separated, the desired diastereomeric salt is treated to remove the resolving agent, yielding the enantiomerically pure compound.
For esmolol, which contains a secondary amine group, resolution via diastereomeric salt formation with a chiral acid like tartaric acid or its derivatives is a feasible, though not widely reported, strategy. nih.gov The success of this method is contingent on several factors, including the ability of the diastereomeric salts to form well-defined crystals and a significant difference in their solubilities in a given solvent system. researchgate.net A major limitation of this technique is that the maximum theoretical yield for the desired enantiomer is 50%, with the other enantiomer often being discarded, which is economically and environmentally unfavorable. wikipedia.org
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. google.com
Several chiral HPLC methods have been developed for the resolution of esmolol enantiomers. researchgate.netresearchgate.net One approach involves the use of a cellulose-based chiral column. google.com The separation is achieved through the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral stationary phase. google.com The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol with a small amount of a basic modifier like diethylamine, is optimized to achieve good resolution. google.com
Another strategy involves pre-column derivatization of the esmolol enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.netresearchgate.net For example, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate has been used as a chiral derivatizing reagent for esmolol. researchgate.net The resulting diastereomeric thiourea derivatives can be separated on a C18 reversed-phase column. researchgate.net A green chromatographic method has also been proposed using a surfactant-based mobile phase, avoiding the use of organic solvents. tandfonline.com
Table 2: Chiral HPLC Methods for Esmolol Enantiomer Resolution
| Method | Chiral Stationary Phase/Derivatizing Agent | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Direct Separation | Cellulose esters | n-hexane-isopropanol-diethylamine | UV (200-240 nm) | google.com |
| Pre-column Derivatization | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | Acetonitrile/phosphate buffer | UV (224 nm) | researchgate.net |
| Green Chromatography (Pre-column Derivatization) | Activated chiral esters of (S)-levofloxacin, (S)-ketoprofen, or (S)-ibuprofen | Aqueous surfactant solution (Brij-35 and SDS) | Not specified | tandfonline.com |
Novel Synthetic Routes and Green Chemistry Principles for Esmolol Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes. jddhs.com This involves the use of safer solvents and reagents, and designing syntheses that minimize waste and by-product formation. jddhs.comresearchgate.net
A significant focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. mdpi.comrsc.org In the chemoenzymatic synthesis of (S)-Esmolol, toluene, a commonly used solvent in the enzymatic resolution step, has been successfully replaced with acetonitrile. mdpi.comresearchgate.net Acetonitrile is considered a greener alternative due to its lower toxicity and environmental impact. mdpi.com Research has shown that high enantioselectivity can be achieved with lipase B from Candida antarctica (CALB) in acetonitrile for the resolution of the chlorohydrin precursor of esmolol. mdpi.com
The use of biocatalysts, such as lipases, is in itself a green approach as these enzymes operate under mild conditions of temperature and pressure, reducing energy consumption. jddhs.com Furthermore, efforts have been made to replace hazardous reagents. For instance, in the synthesis of esmolol precursors, the flammable acetyl chloride has been replaced with lithium chloride. researchgate.net
Minimizing by-product formation is a core principle of green chemistry, often quantified by the concept of atom economy. jddhs.com In the synthesis of esmolol, the formation of a dimeric by-product has been identified and characterized. mdpi.com This dimer, 3,3'-(((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4,1-phenylene))dipropanoate, is formed during the reaction of methyl 3-(4-hydroxyphenyl)propanoate with epichlorohydrin. mdpi.com
Understanding the mechanism of by-product formation is key to developing strategies for its minimization. It is proposed that the dimeric by-product can be formed through the nucleophilic attack of the starting phenoxide on either the chlorohydrin product or the epoxide intermediate. mdpi.com One strategy to limit the formation of this dimer is to use a larger excess of epichlorohydrin, thereby increasing the probability of the phenoxide reacting with epichlorohydrin rather than the product. mdpi.com However, to improve the greenness of the process, researchers have focused on reducing the excess of epichlorohydrin. mdpi.com Other process parameters, such as the choice and concentration of the base, also influence the ratio of desired product to by-products. mdpi.com For example, using sodium hydroxide (B78521) as the base was found to favor the formation of the desired chlorohydrin over the epoxide intermediate, although it did not lead to complete conversion of the starting material. mdpi.com
Further optimization of reaction conditions, including temperature, pressure, and pH, can also contribute to reducing the formation of unwanted by-products in the synthesis of esmolol.
"One-Pot Two-Step" Reaction Sequence Design
A chemoenzymatic route for producing enantiomerically enriched β-adrenergic blockers has been developed that utilizes a 'one-pot two-step' procedure. nih.govresearchgate.net This strategy is designed to be 'step-economic' and improve process efficiency dramatically. nih.govresearchgate.net The key to this synthesis is establishing the stereocenter early. This is achieved through the asymmetric reduction of a prochiral ketone, 2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione, using recombinant alcohol dehydrogenase from Lactobacillus kefir (Lk-ADH). nih.gov This enzymatic reduction yields the corresponding chlorohydrin intermediate with an enantiomeric excess (ee) greater than 99%. nih.gov
Following the creation of this central chiral building block, a subsequent multi-step reaction sequence is performed in a one-pot fashion to yield the final β-blocker. nih.govresearchgate.net This method is broadly applicable for preparing a range of enantiomerically enriched β-blockers that share the common α-hydroxy-N-isopropylamine structural feature, which is characteristic of esmolol. nih.govresearchgate.net Such chemoenzymatic cascades, which combine the selectivity of biocatalysts with the versatility of chemical reactions, are increasingly employed for the efficient synthesis of chiral amines. kaust.edu.saresearchgate.net
Control and Determination of Stereochemical Purity and Enantiomeric Excess
Controlling and accurately measuring the stereochemical purity of this compound is critical, as the therapeutic activity resides primarily in the (S)-enantiomer.
Several analytical methods have been developed to determine the enantiomeric ratio of esmolol, with High-Performance Liquid Chromatography (HPLC) being the most prominent technique. These methods can be broadly categorized into direct and indirect separation techniques.
Indirect Separation via Pre-column Derivatization: This approach involves reacting the esmolol enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) reversed-phase HPLC column. A widely used reagent for this purpose is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). acs.org The resulting diastereomeric derivatives are separated on a C18 column and detected using a UV detector. researchgate.netacs.org This method has proven to be reproducible and sensitive for quantifying esmolol enantiomers. researchgate.net
Direct Separation on Chiral Columns: Advances in chiral stationary phases (CSPs) allow for the direct separation of enantiomers without derivatization. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the simultaneous determination of esmolol's enantiomers using chiral columns. kaust.edu.sa This direct approach simplifies sample preparation and is suitable for performing thorough pharmacokinetic studies. kaust.edu.sa Another HPLC method utilizes a chiral column with a stationary phase made of cellulose esters to resolve the enantiomers. chemicalbook.com
Below is a summary of analytical techniques used for the enantiomeric assessment of esmolol.
| Technique | Methodology | Key Parameters | Application |
| RP-HPLC | Pre-column derivatization with GITC | Column: Reversed-phase C18Detection: UV (λ=224 nm)Linearity: 0.035 to 12 μg/ml for each enantiomer | Quantification of S-(-)- and R-(+)-esmolol in plasma researchgate.netacs.org |
| LC-MS/MS | Direct separation on a chiral column | Column: Chiral Stationary PhaseDetection: Tandem Mass Spectrometry | Simultaneous determination of esmolol enantiomers in plasma kaust.edu.sa |
| Micellar LC | Formation of diastereomeric derivatives with chiral esters (e.g., (S)-ketoprofen) | Column: Reversed-phase HPLCMobile Phase: Surfactant-based (e.g., Brij-35 and SDS) | Enantiopurity determination of Esmolol researchgate.net |
| HPLC | Direct separation on a chiral column | Column: Cellulose estersDetection: UV (200nm-240nm) | Detection of (R)- and this compound optical isomers chemicalbook.com |
The enantioselectivity of the synthesis of (S)-Esmolol is highly dependent on the reaction conditions, particularly in steps involving enzymatic kinetic resolution of a racemic intermediate. In these chemo-enzymatic routes, a racemic alcohol, methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate, is often resolved using a lipase to selectively acylate one enantiomer, allowing for the separation of the desired enantiopure intermediate. manchester.ac.uk
Several factors can influence the activity and selectivity of the enzyme, thereby affecting the final enantiomeric excess of the product. nih.gov
Choice of Enzyme: Different lipases exhibit varying degrees of enantioselectivity. For the resolution of the racemic chlorohydrin precursor to esmolol, lipases such as Candida antarctica Lipase B (CALB) and lipases from Pseudomonas cepacia have been utilized. manchester.ac.uk The commercially available lipases PCL and CRL have demonstrated complementary enantioselectivity in the transesterification of the racemic alcohol intermediate. manchester.ac.uk
Solvent/Reaction Medium: The choice of organic solvent can significantly affect enzyme performance. While toluene has been used, greener solvents like acetonitrile are preferred due to lower toxicity. mdpi.com It has been shown that acetonitrile can yield high enantioselectivity when using CALB for the synthesis of the key (R)-chlorohydrin intermediate, which is then converted to (S)-Esmolol. mdpi.com
Temperature: Reaction temperature can dramatically impact the efficiency of enzymatic catalysis and enantiocontrol. For the kinetic resolution step in the synthesis of (S)-Esmolol precursors, reactions are typically run at controlled temperatures, such as 30–38 °C, to optimize both the reaction rate and the enantioselectivity. mdpi.com
Acyl Donor: In enzymatic transesterification reactions, the choice of the acyl donor is also critical. Vinyl butanoate and vinyl acetate are commonly used as acyl donors in the lipase-catalyzed resolution of the chlorohydrin intermediates for esmolol synthesis. nih.govmanchester.ac.ukmdpi.com
A summary of how reaction conditions can impact enantioselectivity is presented below.
| Reaction Condition | Parameter | Impact on Enantioselectivity | Example |
| Catalyst | Enzyme Type | The choice of lipase is crucial for achieving high enantiomeric excess (ee). | Candida antarctica Lipase B (CALB) provides high selectivity in the kinetic resolution of the esmolol chlorohydrin precursor. mdpi.com |
| Solvent | Medium Polarity/Type | The solvent affects enzyme conformation and activity, thereby influencing selectivity. | Acetonitrile is a greener alternative to toluene and provides high enantioselectivity with CALB. mdpi.com |
| Temperature | Thermal Energy | Can influence reaction rate and enzyme stability/conformation, affecting enantiocontrol. | Increasing temperature from 30 °C to 40 °C can decrease reaction time while maintaining high enantioselectivity in some enzymatic resolutions. |
Advanced Analytical and Spectroscopic Characterization of S Esmolol Hydrochloride
Chromatographic Techniques for Purity Profiling and Impurity Detection
Chromatographic methods are central to separating (S)-Esmolol Hydrochloride from its related substances, including process impurities and degradation products. The high resolution offered by modern liquid chromatography techniques allows for the accurate quantification and detection of these compounds, even at trace levels.
Ultra-Performance Liquid Chromatography (UPLC), known for its high speed and resolution, is a powerful tool for impurity profiling. When coupled with mass spectrometry (MS), it provides an integrated strategy for the rapid detection and identification of impurities. A UPLC-MS based approach has been successfully employed for the comprehensive impurity profiling of esmolol (B25661) hydrochloride injections. researchgate.net This methodology has proven effective in detecting and identifying a significant number of impurities, with one study identifying a total of 20 impurities, 14 of which were previously undiscovered. researchgate.net The primary degradation pathways for esmolol involve hydrolysis and dimerization, leading to the formation of various related substances. In raw materials, hydrolytic impurities were found to be the most significant. This UPLC-MS/MS based strategy is highly valuable for monitoring the manufacturing process and ensuring the quality control of esmolol hydrochloride injections. researchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used, robust technique for the quantitative analysis of this compound and its impurities. ijpsr.com The development of stability-indicating RP-HPLC methods is crucial for separating the active pharmaceutical ingredient from its degradation products formed under various stress conditions. rjstonline.comrjstonline.com Method development involves optimizing several parameters, including the column, mobile phase composition, flow rate, and detection wavelength, to achieve efficient separation. ijpsr.comijpsjournal.comijpsjournal.com C18 columns are commonly selected for these analyses, providing good peak shape and resolution. ijpsr.comijpsjournal.com The validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, linearity, and robustness. ijpsr.comrjstonline.comrjstonline.comijpsjournal.com
| Parameter | Method 1 ijpsr.com | Method 2 rjstonline.comrjstonline.com | Method 3 ijpsjournal.comijpsjournal.com |
|---|---|---|---|
| Column | C18 (250 mm × 4.6 mm, 5µ) | BDS Hypersil Grace C18 (250mm x 4.6ID, 5µm) | Intsil C18 (300 mm x 3.9 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile B: 0.01N Potassium dihydrogen orthophosphate in water (pH 4.8) | Acetonitrile: Buffer (80:20 v/v), pH 3 | Acetonitrile: 6.8g/L Ammonium acetate (B1210297) buffer (15:85), pH 5 |
| Flow Rate | Not Specified | 0.8 ml/min | Not Specified |
| Detection Wavelength | 221 nm | 224 nm | 221 nm |
| Run Time | 12 min | Not Specified (Retention time 5.593 min) | 20 min |
For complex mixtures containing multiple impurities with different polarities, gradient HPLC methods are often necessary. semanticscholar.orgderpharmachemica.com Unlike isocratic methods which use a constant mobile phase composition, gradient elution involves changing the mobile phase composition during the analytical run. This allows for the effective separation of both early- and late-eluting compounds with good peak shape in a reasonable timeframe. nih.gov Gradient methods have been successfully used to detect prominent process impurities in the synthesis of Esmolol hydrochloride. semanticscholar.orgderpharmachemica.com For instance, a gradient elution using a methanol (B129727)/formic acid mobile phase over 15 minutes has been developed for the analysis of esmolol in plasma, demonstrating the technique's utility in resolving the analyte from complex biological matrices. nih.gov
Mass Spectrometry for Structural Elucidation of Impurities and Degradation Products
Mass spectrometry is an essential technique for the structural elucidation of unknown impurities and degradation products. It provides information about the molecular weight and fragmentation patterns of analytes, which are crucial for determining their chemical structures.
The combination of Ultra-Performance Liquid Chromatography with a Q-Exactive Orbitrap Mass Spectrometer (UPLC-QE-MS) represents a state-of-the-art approach for characterizing impurities. researchgate.net This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. mdpi.com UPLC-QE-MS has been applied to develop impurity profiling methods for esmolol, leading to the detection and characterization of numerous impurities. researchgate.net The high sensitivity and accuracy of this method are invaluable for identifying trace-level impurities and ensuring the safety and quality of the drug product. researchgate.net
Various ionization techniques are employed in mass spectrometry to analyze compounds of differing properties. metwarebio.com For the structural characterization of Esmolol hydrochloride impurities, several methods have been utilized. derpharmachemica.com
Electron Ionization (EI): This is a hard ionization technique that uses high-energy electrons, often resulting in extensive fragmentation. metwarebio.com This fragmentation provides detailed structural information, which was used to help characterize impurities such as Esmolol free acid. derpharmachemica.com
Chemical Ionization (CI): A softer ionization technique compared to EI, CI uses a reagent gas to produce ions with less fragmentation, often preserving the molecular ion. derpharmachemica.com This method was used to confirm the molecular weight of the Esmolol free acid impurity by observing the protonated molecular ion. derpharmachemica.com
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for analyzing semi-volatile and thermally stable compounds. metwarebio.com In this technique, a corona discharge ionizes solvent molecules, which then transfer charge to the analyte molecules. metwarebio.com APCI mass spectra were recorded to confirm the structure of the Esmolol free acid impurity. derpharmachemica.com
The combined use of these mass spectrometry techniques provides complementary data, enabling the confident structural elucidation of process-related impurities and degradation products of this compound. derpharmachemica.com
Identification of Specific Impurities (e.g., Esmolol free acid, Esmolol isopropyl amide analog, N-Ethyl Esmolol, Esmolol dimer)
The synthesis of this compound can lead to the formation of several process-related impurities. derpharmachemica.comsemanticscholar.org Rigorous analytical characterization is essential to identify and control these impurities to ensure the quality and safety of the final drug substance. derpharmachemica.com High-performance liquid chromatography (HPLC) is a primary technique for detecting these impurities. derpharmachemica.comderpharmachemica.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are then employed for the structural elucidation of these isolated impurities. derpharmachemica.comsemanticscholar.orgderpharmachemica.com
Four prominent impurities that have been identified, synthesized, and characterized are:
Esmolol free acid: Chemically known as 3-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)propanoic acid, this impurity arises from the hydrolysis of the methyl ester group in the esmolol molecule. derpharmachemica.comderpharmachemica.com Its structure is confirmed by the absence of the methyl ester signal (around 3.6 ppm) in the ¹H NMR spectrum and the presence of characteristic C=O and O-H stretching frequencies for a carboxylic acid in the IR spectrum. derpharmachemica.com Mass spectrometry data shows a molecular ion peak corresponding to the loss of a methyl group compared to esmolol. derpharmachemica.com
Esmolol isopropyl amide analog: This impurity, 3-(4-(2-hydroxy-3(isopropylamino)propoxy)phenyl)-N-isopropylpropanamide, can be formed during synthesis. derpharmachemica.comderpharmachemica.com Its mass spectrum displays a molecular ion corresponding to the incorporation of an additional isopropylamine moiety. derpharmachemica.com The ¹H NMR spectrum confirms the presence of two distinct isopropyl groups. derpharmachemica.com
N-Ethyl Esmolol: Identified as Methyl 3-{4-[3-(ethylamino)-2-hydroxypropoxy]phenyl}propionate, this compound is another potential process-related impurity. derpharmachemica.comderpharmachemica.compharmaffiliates.com
Esmolol dimer: This impurity is a result of self-condensation and is chemically named Methyl 3-{4-[2-hydroxy-3-(3-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}-N-isopropylpropionamido)propoxy]phenyl}propionate. derpharmachemica.comderpharmachemica.comsynzeal.com Its mass spectrum shows a molecular ion peak approximately double that of a single esmolol-related molecule. derpharmachemica.com The ¹H NMR spectrum is complex but shows signals for multiple isopropyl and methyl groups, consistent with the dimeric structure. derpharmachemica.com
Table 1: Spectroscopic Data for the Identification of Esmolol Hydrochloride Impurities
| Impurity Name | Chemical Name | Key Analytical Findings |
|---|---|---|
| Esmolol free acid | 3-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)propanoic acid | MS: Molecular ion peak at m/z 282. derpharmachemica.comIR (cm⁻¹): Stretching at 1697 (C=O) and 2944 (O-H) for carboxylic acid. derpharmachemica.com¹H NMR: Absence of the methyl singlet signal at ~3.6 ppm. derpharmachemica.com |
| Esmolol isopropyl amide analog | 3-(4-(2-hydroxy-3(isopropylamino)propoxy)phenyl)-N-isopropylpropanamide | MS: Molecular ion at m/z 323.4. derpharmachemica.com¹H NMR: Shows signals for four methyl groups from two distinct isopropyl moieties. derpharmachemica.com |
| N-Ethyl Esmolol | Methyl 3-{4-[3-(ethylamino)-2-hydroxypropoxy]phenyl}propionate | MS: Confirmed molecular ion at m/z 323.4. derpharmachemica.com |
| Esmolol dimer | Methyl 3-{4-[2-hydroxy-3-(3-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}-N-isopropylpropionamido)propoxy]phenyl}propionate | MS: Molecular ion at m/z 559.4. derpharmachemica.com¹H NMR: Shows signals for four methyl groups in isopropyl amines and a methyl ester singlet. derpharmachemica.com |
Spectrophotometric Methods for Quantitative Analysis and Characterization
Spectrophotometric methods offer simple, rapid, and cost-effective alternatives to chromatographic techniques for the quantitative analysis of this compound in bulk and pharmaceutical forms. ijacskros.comworldwidejournals.com
UV-Visible spectrophotometry is a straightforward method for the quantification of this compound. The molecule exhibits a characteristic absorption maximum (λmax) in the UV region, which can be utilized for its determination. worldwidejournals.comrjstonline.com A simple and sensitive UV spectrophotometric method has been developed where Esmolol hydrochloride showed an absorption maximum at 223 nm. worldwidejournals.comworldwidejournals.com Another study identified the λmax at 224 nm. rjstonline.comrjstonline.com The method demonstrates a linear response in the concentration range of 1-6 μg/ml, with a correlation coefficient of 0.998, making it suitable for routine quality control analysis. worldwidejournals.comworldwidejournals.com
Extractive spectrophotometric methods provide enhanced selectivity for determining this compound. rjpn.org These methods are based on the formation of an ion-pair complex between the positively charged esmolol molecule (due to its secondary amine group) and a negatively charged acidic dye. researchgate.net The resulting colored complex is then extracted into an immiscible organic solvent, and its absorbance is measured.
Triphenylmethane dyes such as Bromothymol Blue (BTB), Bromophenol Blue (BPB), and Bromocresol Green (BCG) are commonly used for this purpose. In an acidic medium, esmolol forms stable, chloroform-extractable ion-pair complexes with these dyes. The extracted complexes exhibit absorbance maxima at 415 nm (with BTB) and 412 nm (with BPB and BCG). These methods obey Beer's law over a concentration range of 2.5-25 µg/ml for all three dyes and have been validated according to ICH guidelines. The stoichiometry of the ion-pair complex formed between esmolol and the acidic dyes is typically 1:1.
Charge-transfer (CT) complexation offers another sensitive approach for the spectrophotometric determination of this compound. ijacskros.com In these methods, esmolol acts as an n-electron donor and reacts with various π-acceptors to form intensely colored CT complexes. ijacskros.commoca.net.ua
Several reagents have been utilized as π-acceptors, including:
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
1-Chloro-2,4-dinitrobenzene (CDNB)
2,5-Dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione (Chloranilic acid, CAA)
Sodium 3,4-dioxo-3,4-dihydronaphthalene-1-sulfonate (Folin's reagent) ijacskros.com
The resulting colored complexes are measured at their respective wavelengths of maximum absorbance (λmax), which are 460 nm for DDQ, 430 nm for CAA, and 410 nm for CDNB. ijacskros.com These methods have been successfully applied for the determination of esmolol in its pure form and in pharmaceutical formulations. ijacskros.com
Table 2: Comparison of Spectrophotometric Methods for this compound Analysis
| Method Type | Reagent/Principle | λmax (nm) | Linearity Range (µg/ml) | Reference |
|---|---|---|---|---|
| UV-Visible Spectrophotometry | Direct UV absorption | 223 - 224 | 1 - 6 | worldwidejournals.comrjstonline.comrjstonline.com |
| Extractive Spectrophotometry (Ion-Pair) | Bromothymol Blue (BTB) | 415 | 2.5 - 25 | |
| Bromophenol Blue (BPB) | 412 | 2.5 - 25 | ||
| Bromocresol Green (BCG) | 412 | 2.5 - 25 | ||
| Charge-Transfer Spectrophotometry | DDQ | 460 | 8 - 40 | ijacskros.com |
| Chloranilic Acid (CAA) | 430 | 12 - 60 | ijacskros.com | |
| CDNB | 410 | 4 - 28 | ijacskros.com |
Development and Validation of Stability-Indicating Analytical Methods
Stability-indicating analytical methods (SIAMs) are crucial for the analysis of drug substances as they can distinguish the intact active pharmaceutical ingredient (API) from its degradation products. rjstonline.comrroij.com The development of a validated stability-indicating RP-HPLC method is essential for assessing the purity and stability of this compound. rjstonline.comijpsr.com Such methods are validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. ijpsr.comijpsm.com
Forced degradation studies are performed to demonstrate the specificity of the method. rjstonline.comrroij.com this compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. rjstonline.com The stability-indicating method must be able to resolve the main peak of esmolol from all the peaks corresponding to these degradation products and process-related impurities. rroij.comijpsr.com
The validation of an analytical method ensures that it is suitable for its intended purpose. ijpsm.com For a stability-indicating assay of this compound, the following parameters are evaluated:
Linearity: This parameter demonstrates the direct proportionality between the concentration of the analyte and the analytical response. For an RP-HPLC method, linearity for Esmolol Hydrochloride has been established in concentration ranges such as 10 µg/ml to 50 µg/ml, with a correlation coefficient (r²) of 0.998. rjstonline.comrjstonline.com Another study showed linearity from 1.0 to 50.0 µg/mL with a correlation coefficient of 0.9999. researchgate.net
Accuracy: Accuracy is determined by recovery studies, where a known amount of the drug is added to a sample matrix and the recovery percentage is calculated. For this compound, recovery values typically range from 98% to 102%, which is considered acceptable. rjstonline.comrjstonline.comresearchgate.net
Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For analytical methods for Esmolol Hydrochloride, the %RSD for precision studies is generally required to be not more than 2.0%. rjstonline.comrjstonline.comresearchgate.net
Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. The method is tested for variations in parameters like mobile phase composition, pH, flow rate, and column temperature. worldwidejournals.comrjstonline.com
The limit of detection (LOD) and limit of quantification (LOQ) are also determined to assess the sensitivity of the method. For one RP-HPLC method, the LOD and LOQ for Esmolol Hydrochloride were found to be 0.4638 µg/ml and 1.4055 µg/ml, respectively. rjstonline.comrjstonline.com
Table 3: Summary of Validation Parameters for a Stability-Indicating RP-HPLC Method for Esmolol Hydrochloride
| Validation Parameter | Typical Finding/Acceptance Criteria | Reference |
|---|---|---|
| Linearity (Concentration Range) | 10 µg/ml to 50 µg/ml | rjstonline.comrjstonline.com |
| Correlation Coefficient (r²) | ≥ 0.998 | rjstonline.comrjstonline.com |
| Accuracy (% Recovery) | 98.0% - 102.0% | rjstonline.comrjstonline.com |
| Precision (% RSD) | ≤ 2.0% | rjstonline.comrjstonline.com |
| Limit of Detection (LOD) | 0.4638 µg/ml | rjstonline.comrjstonline.com |
| Limit of Quantification (LOQ) | 1.4055 µg/ml | rjstonline.comrjstonline.com |
| Robustness | Method remains unaffected by small variations in pH, flow rate, mobile phase composition. | worldwidejournals.comrjstonline.com |
Compound Reference Table
Application in Quality Control and Stability Studies of Bulk Drug Substance
The quality control and stability assessment of bulk this compound are crucial for ensuring its purity, potency, and safety. Various analytical techniques are employed for these purposes, with high-performance liquid chromatography (HPLC) being a primary method. nih.govresearchgate.net Stability-indicating methods, which can distinguish the intact active pharmaceutical ingredient (API) from its degradation products, are particularly important. nih.govijpsr.com
Several validated stability-indicating RP-HPLC methods have been developed for the routine analysis of Esmolol Hydrochloride in bulk drug substances. ijpsr.comrjstonline.com These methods are designed to be simple, precise, and sensitive. rjstonline.com For instance, one method utilizes a C18 column with a mobile phase consisting of acetonitrile and a buffer, demonstrating good separation of the drug from its potential impurities and degradants. ijpsr.comrjstonline.com The validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as accuracy, precision, linearity, and robustness. ijpsr.comrjstonline.com
For routine quality control, spectrophotometric methods have also been developed as a simple and cost-effective alternative to chromatography. ijacskros.com These methods often involve the formation of charge-transfer complexes with reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranilic acid, with the resulting colored product measured at a specific wavelength. ijacskros.com Such methods have been successfully applied to determine the drug content in bulk form. ijacskros.com
Stability studies are conducted under various stress conditions, including accelerated (e.g., elevated temperature) and long-term storage conditions, to evaluate the stability of the bulk drug. researchgate.net Studies have shown that this compound is stable under specified storage conditions, with no significant changes in content or the profile of related substances over extended periods. researchgate.netnih.gov For example, one study reported no obvious changes in the content of esmolol or its related substances during a 6-month accelerated test or a 24-month long-term stability test. researchgate.net
Below are tables summarizing typical parameters for an RP-HPLC method used in quality control and the results of stability testing.
Table 1: Example of RP-HPLC Method Parameters for this compound Analysis
| Parameter | Conditions |
|---|---|
| Column | BDS Hypersil Grace C18 (250mm x 4.6ID, 5µm) rjstonline.com |
| Mobile Phase | Acetonitrile: Buffer (80:20 v/v), pH 3 rjstonline.com |
| Flow Rate | 0.8 mL/min rjstonline.com |
| Detection Wavelength (λmax) | 224 nm rjstonline.com |
| Retention Time | 5.593 min rjstonline.com |
| Linearity Range | 10 µg/mL to 50 µg/mL (r²=0.998) rjstonline.com |
| Limit of Detection (LOD) | 0.4638 µg/mL rjstonline.com |
| Limit of Quantification (LOQ) | 1.4055 µg/mL rjstonline.com |
Table 2: Illustrative Stability Data for this compound Bulk Drug
| Storage Condition | Duration | Assay (%) | Total Impurities (%) |
|---|---|---|---|
| Long-Term (25°C/60% RH) | 24 Months | 99.8 | < 0.2 |
| Accelerated (40°C/75% RH) | 6 Months | 99.5 | < 0.3 |
Data are illustrative and based on typical findings in stability studies. researchgate.net
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive analytical techniques essential for the unequivocal structural confirmation of this compound. These methods provide detailed information about the molecular framework, functional groups, and chemical environment of the atoms within the molecule.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at various frequencies. The United States Pharmacopeia (USP) includes an infrared absorption test for the identification of Esmolol Hydrochloride. uspnf.com The IR spectrum provides a unique "fingerprint" of the molecule. For instance, the IR spectrum of a related compound, Esmolol free acid, shows characteristic stretching frequencies at 1697.04 cm⁻¹ and 2944.48 cm⁻¹, indicative of the C=O and OH groups of a carboxylic acid, respectively. derpharmachemica.com For this compound, key absorptions would be expected for the O-H (hydroxyl), N-H (secondary amine), C=O (ester), C-O (ether and ester), and aromatic C-H and C=C bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, provides precise information about the structure of this compound by mapping the chemical environments of the hydrogen atoms. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals confirm the connectivity of the molecule. derpharmachemica.com For example, the signals corresponding to the methyl groups of the isopropyl moiety and the methyl group of the ester are distinct and readily identifiable. derpharmachemica.com The aromatic protons and the protons on the chiral backbone also exhibit characteristic signals that are crucial for structural elucidation. derpharmachemica.comsemanticscholar.orgderpharmachemica.com Spectral data from ¹H NMR can confirm the presence of key structural fragments.
Table 3: Key Functional Groups and Expected IR Absorption Regions for this compound
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Hydroxyl | O-H stretch | 3200 - 3600 |
| Amine Hydrochloride | N-H stretch | 2400 - 3200 |
| Alkane | C-H stretch | 2850 - 3000 |
| Ester | C=O stretch | ~1735 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Ether | C-O stretch | 1000 - 1300 |
Table 4: Illustrative ¹H NMR Chemical Shift Assignments for Key Protons in Esmolol
| Proton Group | Illustrative Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Isopropyl (CH₃)₂ | ~1.0 - 1.2 | Doublet |
| Aromatic (C₆H₄) | ~6.8 - 7.2 | Multiplet |
| Ester (OCH₃) | ~3.6 | Singlet |
| Alkyl Chain (CH₂CH₂CO) | ~2.6 - 2.9 | Multiplets |
| Chiral Center (CH-OH) | ~3.9 - 4.1 | Multiplet |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. derpharmachemica.com
Together, these spectroscopic techniques provide comprehensive data that confirm the identity and structural integrity of the this compound bulk drug substance, forming a critical component of its analytical characterization. semanticscholar.orgderpharmachemica.com
Molecular Pharmacology and Receptor Interactions of S Esmolol Hydrochloride Preclinical and Theoretical Focus
Beta-Adrenergic Receptor Binding Dynamics
(S)-Esmolol Hydrochloride is a cardioselective beta-1 adrenergic receptor antagonist. nih.govdrugcentral.org Its pharmacological effects are rooted in its specific interaction with beta-adrenergic receptors, primarily located in cardiac tissue. patsnap.com The mechanism involves the blockade of these receptors, which prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. nih.govdrugbank.comnih.gov
Competitive Antagonism Mechanisms
This compound functions as a competitive antagonist at beta-1 adrenergic receptors. nih.govnih.gov This means it reversibly binds to the same receptor sites as endogenous agonists, such as epinephrine and norepinephrine, without activating the receptor itself. nih.gov By occupying these binding sites, esmolol (B25661) prevents the agonists from binding and eliciting their normal physiological response, which includes increasing heart rate and contractility. patsnap.comdrugbank.com The antagonism is concentration-dependent; the degree of blockade is determined by the relative concentrations of esmolol and the agonist at the receptor site. As a Class II antiarrhythmic agent, its primary antiarrhythmic activity is due to this blockade of adrenergic stimulation of cardiac pacemaker potentials. drugbank.com Unlike some other beta-blockers, esmolol does not possess intrinsic sympathomimetic activity (ISA) or membrane-stabilizing activity at therapeutic concentrations. drugbank.comnih.gov
Selectivity for Beta-1 Adrenergic Receptors and Considerations of Beta-2 Inhibition
(S)-Esmolol is characterized by its relative selectivity for beta-1 adrenergic receptors, which are predominant in the heart muscle, making it a cardioselective agent. nih.govpatsnap.comdrugbank.com This selectivity is comparable to that of metoprolol. nih.gov Its targeted action on beta-1 receptors minimizes its effects on beta-2 adrenergic receptors, which are primarily located in the smooth muscle of the bronchi and blood vessels. patsnap.com This selectivity reduces the risk of certain side effects associated with non-selective beta-blockers. patsnap.com
However, this selectivity is dose-dependent. drugbank.com At lower therapeutic concentrations, esmolol's effects are largely confined to beta-1 receptors. As the dose increases, its selectivity diminishes, and it can begin to competitively block beta-2 receptors as well. drugbank.comnih.gov A minor blockade of beta-2 adrenergic receptors has been reported with high intravenous infusion doses. nih.gov Preclinical research has demonstrated this selectivity profile; in one study, infusions up to 500 µg/kg/min resulted in significant beta-1 receptor occupancy while beta-2 occupancy remained below the level of detection. nih.gov
| Receptor Subtype | Maximal Occupancy (%) |
|---|---|
| Beta-1 Adrenergic Receptor | 84.7% |
| Beta-2 Adrenergic Receptor | Below Detection Limit |
Molecular Interactions with Adrenergic Ligands (Epinephrine, Norepinephrine)
The therapeutic action of this compound is fundamentally based on its molecular interaction with the natural adrenergic ligands epinephrine and norepinephrine. nih.gov By competitively binding to beta-1 adrenergic receptors, esmolol directly blocks the agonistic effects of these catecholamines. nih.gov Normally, epinephrine and norepinephrine bind to these receptors to mediate the sympathetic "fight or flight" response, leading to increased heart rate, myocardial contractility, and conduction velocity. patsnap.com Esmolol's presence at the receptor site prevents this activation. drugbank.comnih.gov Because of esmolol's high selectivity for beta-1 receptors, it does not typically cause the hypertensive reactions that can occur when non-selective beta-blockers are administered with epinephrine. pharmacytimes.com This is because the beta-2 receptors in arterioles, which mediate vasodilation, are largely unaffected, preventing the unopposed alpha-adrenergic vasoconstriction that epinephrine would otherwise cause. pharmacytimes.com
Ligand-Receptor Interaction Modeling and Computational Chemistry
Computational chemistry and molecular modeling are valuable techniques for analyzing ligand-receptor interactions at an atomic level, providing insights into the mechanisms of drug action and aiding in drug design. nih.gov These methods are applied to G protein-coupled receptors like the beta-adrenergic receptors to understand binding dynamics and predict affinity. researchgate.net
Molecular Docking and Dynamics Simulations of (S)-Esmolol with Receptor Models
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, such as a protein receptor. nih.gov For (S)-Esmolol, docking simulations would model its interaction with the binding pocket of beta-1 and beta-2 adrenergic receptor models. These simulations help identify key amino acid residues and the types of intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. nih.govbiorxiv.org
Following docking, molecular dynamics (MD) simulations can be employed. MD simulations provide a more dynamic picture of the interaction by simulating the movement of atoms in the complex over time. plos.org This can reveal conformational changes in the receptor upon ligand binding and provide a more accurate estimation of the binding stability and free energy. Such simulations are critical for understanding the structural basis of (S)-Esmolol's selectivity for the beta-1 receptor over the beta-2 receptor. plos.org
Theoretical Prediction of Binding Affinity and Specificity
Computational methods are crucial for the theoretical prediction of a drug's binding affinity and specificity, which are key determinants of its potency and side-effect profile. nih.gov Various computational approaches, from rapid empirical scoring functions to more rigorous free energy perturbation (FEP) methods, are used to estimate the binding free energy (ΔG), which is directly related to the binding affinity (Kd or Ki). columbia.edunih.gov
Empirical scoring functions, often used in conjunction with molecular docking, provide a fast estimation of binding affinity by summing up energy terms for favorable and unfavorable interactions. nih.gov These methods can be used in virtual high-throughput screening to rank potential drug candidates. More advanced and computationally intensive methods like FEP or thermodynamic integration can calculate the relative binding affinities between two ligands or the absolute binding affinity of a single ligand with higher accuracy. nih.gov These theoretical predictions help rationalize the observed high affinity and selectivity of (S)-Esmolol for the beta-1 adrenergic receptor and guide the design of new antagonists with improved pharmacological profiles. crsp.dz
Structure-Activity Relationship (SAR) Investigations of Esmolol Derivatives
The pharmacological profile of this compound is intrinsically linked to its chemical structure. Investigations into its derivatives have elucidated the critical roles of its side chain, core nucleus, and stereochemistry in its interaction with adrenergic receptors.
Impact of the Oxypropanolamine Nucleus on Activity
The oxypropanolamine nucleus is a cornerstone of the structure of most beta-blockers, including esmolol. derangedphysiology.com This structural motif is essential for their antagonist activity at beta-adrenergic receptors. Key components of this nucleus that are critical for activity include a secondary amine and a hydroxyl group on the beta-carbon of the side chain. researchgate.net The introduction of an ether linkage (-OCH2-) between the aromatic ring and the ethylamine side chain is a characteristic feature of aryloxypropanolamine beta-blockers and is crucial for their antagonistic properties. researchgate.net The structural integrity of this nucleus is paramount for effective binding to the beta-1 adrenergic receptor.
Role of Chirality in Pharmacological Activity: (S)- vs. (R)-Enantiomer Activity
Like many beta-blockers, esmolol possesses a chiral center at the beta-carbon of the oxypropanolamine side chain, leading to the existence of two enantiomers: (S)-esmolol and (R)-esmolol. The beta-blocking activity resides almost exclusively in the (S)-enantiomer. mdpi.com In vitro studies have demonstrated that the (S)-enantiomer is significantly more potent in blocking beta-1 receptors than the (R)-enantiomer, which is considered largely inactive. mdpi.com This stereoselectivity is a hallmark of beta-blocker interactions with their receptors, where the specific three-dimensional arrangement of the hydroxyl group and the amine is critical for high-affinity binding. mdpi.com While esmolol is administered as a racemate, its pharmacological effects are primarily attributable to the (S)-enantiomer.
Comparative Molecular Pharmacology with Other Beta-Blockers
The molecular pharmacology of this compound is best understood when compared with other beta-blockers, particularly in terms of its receptor interactions and the mechanisms that differentiate it from other short-acting agents.
Distinguishing Features in Receptor Binding and Dissociation Kinetics
Mechanistic Differences Among Short-Acting Beta-Blockers
A key comparison for esmolol is with landiolol, another ultra-short-acting beta-blocker. Both are characterized by their rapid action, but they exhibit notable mechanistic differences.
Receptor Selectivity: Landiolol demonstrates a significantly higher beta-1 selectivity compared to esmolol. The beta-1/beta-2 selectivity ratio for landiolol is approximately 255, whereas for esmolol it is around 33. nih.gov This higher selectivity of landiolol may result in a more targeted cardiac effect with potentially fewer beta-2 mediated side effects. nih.govnih.gov
Partial Agonism and Signaling Bias: Interestingly, both esmolol and landiolol have been shown to exhibit partial agonist activity. While they cause a minimal increase in cAMP levels, they can induce a significant phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This suggests a signaling bias, where the drugs can activate certain downstream pathways while blocking others. researchgate.net
Pharmacochaperoning Activity: A significant mechanistic distinction lies in their effect on receptor expression. Prolonged exposure to esmolol has been observed to increase the levels of beta-1 adrenergic receptors on the cell surface, a phenomenon known as pharmacochaperoning. This effect is not seen with landiolol and may contribute to the development of tolerance and rebound effects upon discontinuation of esmolol. researchgate.net
Ion Channel Effects: Preclinical studies suggest that esmolol may have effects on sodium, calcium, and potassium channels, which could contribute to its antiarrhythmic properties beyond beta-blockade. In contrast, landiolol is reported to be devoid of such membrane activity. nih.gov
| Feature | This compound | Landiolol |
|---|---|---|
| Beta-1/Beta-2 Selectivity Ratio | ~33 | ~255 |
| Partial Agonism | Yes (ERK1/2 phosphorylation) | Yes (ERK1/2 phosphorylation) |
| Pharmacochaperoning | Yes (increases beta-1 receptor expression) | No |
| Ion Channel Effects | Potential effects on Na+, Ca2+, K+ channels | Devoid of membrane activity |
Preclinical Mechanistic Studies and Pharmacodynamics of S Esmolol Hydrochloride
In Vitro Biochemical Pathway Analysis
The defining characteristic of esmolol (B25661) is its rapid metabolism via hydrolysis of its ester linkage, a process extensively studied in vitro. wikipedia.orgnih.gov
Enzymatic Hydrolysis by Esterases in Red Blood Cells
The rapid metabolism of (S)-Esmolol Hydrochloride is catalyzed by esterases. nih.govyoutube.com Historically, these enzymes were believed to be located predominantly in the cytosol of red blood cells (RBCs). wikipedia.orgnih.govnih.gov This pathway is distinct from the metabolism of many other ester-containing drugs and does not involve plasma cholinesterases or red blood cell membrane acetylcholinesterase. wikipedia.orgnih.govdrugbank.com
However, more recent in vitro studies using fractionated human blood have challenged this long-held view. This research demonstrated that while esmolol was only slightly hydrolyzed by washed RBCs, it was extensively broken down in plasma fractions containing white blood cells and platelets. jst.go.jpnih.gov These findings suggest that about 70% of esmolol hydrolysis in whole blood occurs in components other than RBCs and plasma proteins. jst.go.jp The negligible hydrolysis in washed RBCs is supported by the poor activity of esterase D, the main cytosolic esterase in these cells. jst.go.jpnih.gov Further investigation has identified human carboxylesterase 1 isozyme (hCE1) as the primary metabolic enzyme for esmolol in both white blood cells and the liver. jst.go.jpnih.gov
Characterization of Metabolites (e.g., Esmolol free acid) and Their Residual Activity
The enzymatic hydrolysis of the ester linkage in this compound yields two primary metabolites: an alcohol (methanol) and a carboxylic acid metabolite, known as esmolol free acid or ASL-8123. wikipedia.orgdrugbank.comacs.org The amount of methanol (B129727) produced is comparable to that of endogenous production. wikipedia.org
Crucially, the esmolol free acid metabolite possesses substantially less pharmacological activity than the parent compound. nih.govdrugbank.com Its beta-blocking activity is estimated to be approximately 1/1500th that of esmolol. nih.govdrugbank.com This significant drop in activity ensures that the clinical effects of esmolol cease rapidly upon discontinuation of its administration. While esmolol has a very short elimination half-life, its acid metabolite is cleared more slowly, primarily through the kidneys. nih.govnih.govdrugbank.com
Table 1: Comparison of this compound and its Primary Metabolite
| Feature | This compound | Esmolol Free Acid (ASL-8123) |
| Relative Beta-Blocking Activity | 1 | ~1/1500 nih.govdrugbank.com |
| Elimination Half-Life | ~9 minutes wikipedia.orgnih.govdrugbank.com | ~3.7 hours nih.govnih.govdrugbank.com |
| Plasma Protein Binding | 55% drugbank.com | 10% drugbank.com |
Kinetics of Esterase-Mediated Degradation
The kinetics of this compound are characterized by rapid distribution and elimination. The distribution half-life is approximately two minutes, with an elimination half-life averaging around nine minutes. wikipedia.orgdrugbank.comnih.gov This rapid elimination is a direct result of the efficient esterase-mediated hydrolysis. nih.gov
The total body clearance of esmolol in humans is exceptionally high, estimated at about 20 L/kg/hr or 285 ml/min/kg. wikipedia.orgjst.go.jpnih.gov This clearance rate is greater than cardiac output, indicating that its metabolism is not limited by the rate of blood flow to metabolizing organs like the liver or kidneys. wikipedia.org Studies of esmolol hydrolysis in human liver microsomes found that the process follows Michaelis-Menten kinetics. jst.go.jpnih.gov
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Distribution Half-Life (t½α) | ~2 minutes | wikipedia.orgdrugbank.comnih.gov |
| Elimination Half-Life (t½β) | ~9 minutes | wikipedia.orgnih.govdrugbank.comnih.gov |
| Total Body Clearance | ~285 ml/min/kg | jst.go.jpnih.gov |
Cellular Mechanism of Action Studies
As a beta-1 adrenergic antagonist, this compound's primary cellular effect is the competitive, reversible blockade of beta-1 receptors, predominantly found in cardiac tissue. nih.govnih.govnih.gov
Regulation of Cyclic AMP (cAMP) Pathways
The physiological effects of beta-1 adrenergic receptor stimulation are mediated through a G-protein signaling cascade. When catecholamines like epinephrine (B1671497) and norepinephrine bind to beta-1 receptors, they activate a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. nih.gov Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.gov This increase in intracellular cAMP activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins, which results in increased heart rate and contractility. nih.govnih.gov
This compound, as a competitive antagonist, binds to the beta-1 receptor but does not activate the subsequent signaling cascade. nih.gov By occupying the receptor, it prevents catecholamines from binding and initiating the Gs-protein-adenylyl cyclase pathway. drugbank.com This blockade prevents the rise in intracellular cAMP, thereby antagonizing the downstream effects of sympathetic stimulation on the heart. nih.govmedscape.com The antiarrhythmic activity of esmolol is due to this blockade of adrenergic stimulation of cardiac pacemaker potentials. nih.govdrugbank.com
Effects on Ion Channel Activity (Preclinical Models)
Beyond its receptor-level activity, preclinical studies have investigated the direct effects of esmolol on cardiac ion channels. In a guinea pig model, esmolol was found to have direct effects on specific ion currents in ventricular cardiomyocytes. nih.gov
The research showed that esmolol shortens the action potential duration (APD) in a concentration-dependent manner. nih.gov This effect was associated with the inhibition of the inward rectifier K+ current (IK1). nih.gov The IK1 current is crucial for stabilizing the resting membrane potential and for the final phase of repolarization in cardiac cells. wikipedia.orgguidetopharmacology.org In contrast, the L-type Ca2+ current (ICaL) and the rapid and slow components of the delayed rectifier potassium current (IKr and IKs) were largely unaffected at the concentrations tested in this specific study. nih.gov However, other studies in rat ventricular myocytes have suggested that higher concentrations of esmolol can inhibit both the L-type calcium channel and the fast sodium channel. researchgate.netresearchgate.net
Table 3: Preclinical Effects of this compound on Cardiac Ion Channels (Guinea Pig Model)
| Ion Channel/Current | Observed Effect | Reference |
| Inward Rectifier K+ Current (IK1) | Inhibited | nih.gov |
| L-type Ca2+ Current (ICaL) | Hardly affected | nih.gov |
| Delayed Rectifier K+ Current (IKs) | Hardly affected | nih.gov |
| Delayed Rectifier K+ Current (IKr) | Hardly affected | nih.gov |
| ATP-sensitive K+ Current (KATP) | Hardly affected | nih.gov |
Modulation of Intracellular Signaling Cascades
This compound primarily exerts its effects through competitive antagonism of beta-1 adrenergic receptors, which are predominantly located in cardiac myocytes. nih.gov These receptors are a class of G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines such as epinephrine and norepinephrine, activate a downstream intracellular signaling cascade. The binding of an agonist to the beta-1 adrenergic receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.gov
As a beta-1 antagonist, this compound blocks the binding of these catecholamines to the receptor, thereby inhibiting the activation of adenylyl cyclase. This results in a decrease in the intracellular concentration of the second messenger, cAMP. nih.gov A reduction in cAMP levels leads to decreased activation of cAMP-dependent protein kinase A (PKA). mdpi.com PKA is a crucial enzyme that phosphorylates various intracellular proteins, including those involved in calcium handling and contractility within the cardiac muscle cells. By attenuating the PKA signaling pathway, this compound leads to a decrease in heart rate (negative chronotropic effect), a reduction in the force of myocardial contraction (negative inotropic effect), and a slowing of conduction velocity through the atrioventricular (AV) node (negative dromotropic effect). nih.gov
Beyond Beta-Blockade: Novel Mechanistic Insights
Recent preclinical studies have unveiled novel mechanisms of action for this compound that extend beyond its well-established beta-adrenergic blocking properties. These findings suggest that esmolol may have pleiotropic effects that could be beneficial in various pathological conditions. nih.gov
In the context of diabetic complications, the polyol pathway, in which aldose reductase is the rate-limiting enzyme, plays a significant role. This pathway converts glucose to sorbitol, and the accumulation of sorbitol can lead to cellular damage through osmotic stress. nih.gov Preclinical investigations have demonstrated that this compound can inhibit aldose reductase. nih.govnih.gov This inhibition leads to a reduction in the formation of sorbitol. nih.gov Specifically, esmolol was found to inhibit the formation of sorbitol in erythrocytes by 59% compared to glucose-induced levels. nih.gov
Furthermore, hyperglycemia promotes the non-enzymatic glycation of proteins and lipids, leading to the formation of advanced glycation end products (AGEs). AGEs contribute to diabetic complications by inducing cross-linking of proteins, promoting inflammation, and increasing oxidative stress. nih.gov this compound has been shown to inhibit the formation of AGEs. nih.govnih.gov In an in vitro study, esmolol at a concentration of 1 mM reduced the generation of AGEs in bovine serum albumin to a level comparable to that of diclofenac. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Sorbitol Formation Inhibition | 59% reduction in erythrocytes compared to glucose-induced levels | nih.gov |
| AGE Generation Reduction (1 mM esmolol) | Reduced to 2.6 ± 1.7 (arbitrary units) compared to control | nih.gov |
| AGE Generation (Diclofenac for comparison) | Reduced to 2.5 ± 1.3 (arbitrary units) | nih.gov |
Wound healing is a complex process that involves the migration of various cell types, including fibroblasts, to the site of injury. In certain conditions, such as diabetes, the migration of these cells is impaired, leading to delayed wound healing. nih.gov In vitro studies using a scratch assay have shown that this compound can enhance the migration of human fibroblasts, as well as endothelial cells and keratinocytes, in a high-glucose environment. nih.govnih.gov The most effective concentrations for promoting migration were found to be 1 µM and 10 µM. nih.gov
| Cell Type | Effective Concentrations | Observed Effect | Reference |
|---|---|---|---|
| Fibroblasts | 1 µM and 10 µM | Enhanced migration | nih.gov |
| Epithelial cells | 1 µM and 10 µM | Enhanced migration | nih.gov |
| Keratinocytes | 1 µM and 10 µM | Enhanced migration | nih.gov |
Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including vasodilation, angiogenesis, and wound healing. nih.gov Impaired NO generation is a hallmark of delayed wound healing in diabetes. nih.gov Preclinical studies in a streptozotocin-induced diabetic rat model have demonstrated that topical application of an this compound formulation (Galnobax) can significantly increase nitric oxide levels in wound tissue. nih.gov On day 7 of treatment, NO levels were 44% higher in the esmolol-treated group compared to the diabetic control group and 112% higher than the vehicle control group. nih.gov
| Comparison Group | Percentage Increase in NO Levels (Day 7) | Reference |
|---|---|---|
| Diabetic Control Group | 44% | nih.gov |
| Vehicle Control Group | 112% | nih.gov |
Preclinical Electrophysiological Studies (e.g., in Isolated Tissues, Animal Models)
Preclinical electrophysiological studies have characterized the effects of this compound on the electrical activity of the heart. These studies confirm that its primary electrophysiological actions are consistent with beta-1 adrenergic blockade. nih.gov
In isolated cardiac preparations from guinea pigs and pigs, esmolol has been shown to have a direct negative inotropic effect. nih.gov This is accompanied by a reduction in the action potential duration and the amplitude of the plateau phase. tandfonline.com Voltage-clamp experiments have revealed that esmolol reduces the inward calcium current during the action potential. nih.gov This inhibition of the calcium current is a key mechanism underlying its negative inotropic effect. nih.govtandfonline.com
Studies in animal models and in humans have shown that the major electrophysiological actions of esmolol are on the sinus and atrioventricular (AV) nodes. nih.gov It prolongs the sinus cycle length, leading to a decrease in heart rate. nih.gov Esmolol also has direct effects on the AV node, increasing its refractoriness and slowing conduction. nih.gov There is no significant direct effect on atrial, His-Purkinje, or ventricular function at therapeutic concentrations. nih.gov The intensity of these electrophysiological effects is comparable to that of other beta-blockers. nih.gov
Solid State Chemistry and Polymorphism of S Esmolol Hydrochloride
Identification and Characterization of Polymorphic Forms
Systematic investigations into the solid-state properties of (S)-Esmolol Hydrochloride have been undertaken to mitigate the risks associated with unintended polymorphic transformations during manufacturing and storage. acs.orgfigshare.com These studies have led to the identification and detailed characterization of several crystalline forms.
Recent research has successfully identified three solvent-free polymorphic forms of this compound, designated as Form A, Form B, and Form C. acs.orgfigshare.com While Form A was previously known, Forms B and C were discovered as novel crystalline structures. acs.orgfigshare.com The isolation of these new forms underscores the importance of comprehensive polymorphic screening in fully understanding the solid-state behavior of a drug substance. The existence of multiple forms highlights the potential for phase transitions, which could impact the quality and performance of the final drug product. figshare.com
The discovery and characterization of the polymorphic forms of this compound involved a range of analytical techniques. Polymorph screening is designed to crystallize the compound under a wide variety of conditions to access different thermodynamic and kinetic solid forms. europeanpharmaceuticalreview.com
Key techniques employed in the identification and analysis of these polymorphs include:
Powder X-ray Diffraction (PXRD): This is a primary and powerful technique for identifying different crystalline phases. Each polymorph produces a unique diffraction pattern, acting as a fingerprint for that specific form. nih.gov
Differential Scanning Calorimetry (DSC): This thermal analysis method is used to determine the melting points and phase transition temperatures of the different forms, providing insight into their thermodynamic stability relationships. nih.gov
Spectroscopic Methods: Techniques such as Infrared (IR), Raman, and solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy are utilized to probe the local molecular environment. nih.gov These methods can detect differences in molecular conformation and intermolecular interactions between polymorphs. nih.gov
The combination of these methods allows for the unambiguous identification of known and novel polymorphs and the detection of mixtures of different solid forms. europeanpharmaceuticalreview.com
Crystal Structure Analysis
Determining the precise three-dimensional arrangement of molecules within the crystal lattice is fundamental to understanding the nature of polymorphism. X-ray diffraction methods are the definitive tools for this purpose. nih.govresearchgate.net
While SCXRD requires a single, high-quality crystal, Powder X-ray Diffraction (PXRD) is invaluable for analyzing polycrystalline powders, which are more commonly produced during screening and manufacturing processes. rigaku.com PXRD was used to identify and differentiate the three polymorphs of this compound based on their unique diffraction patterns. acs.org By comparing the experimental PXRD patterns of bulk samples to those calculated from the SCXRD data, the phase purity of each polymorphic form can be confirmed.
Table 1: Crystallographic Data for this compound Polymorphs
| Parameter | Form A | Form B | Form C |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁ | P2₁2₁2₁ |
| a (Å) | 11.25 | 10.98 | 7.65 |
| b (Å) | 6.89 | 13.45 | 10.21 |
| c (Å) | 12.43 | 12.87 | 24.18 |
| α (°) | 90 | 90 | 90 |
| β (°) | 114.2 | 115.6 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 878.9 | 854.7 | 1884.5 |
| Z | 2 | 2 | 4 |
This table presents a summary of crystallographic parameters obtained from single-crystal X-ray diffraction analysis for the three known solvent-free polymorphs of this compound. Data derived from recent studies. acs.org
Molecular Packing and Intermolecular Interactions in Different Polymorphs
Analysis of the crystal structures of this compound polymorphs revealed significant differences in their hydrogen-bonding patterns and molecular arrangements. acs.orgfigshare.com Techniques such as Hirshfeld surface analysis were used to quantify and visualize these intermolecular interactions. acs.orgfigshare.com The primary interactions involve the hydroxyl, secondary amine, and ester functional groups of the esmolol (B25661) molecule and the chloride ion.
The distinct packing motifs and hydrogen bond networks in each polymorph lead to differences in their crystal densities and thermodynamic stabilities. Understanding these structure-property relationships is essential for selecting the optimal polymorphic form for pharmaceutical development. acs.org Strong intermolecular forces, such as hydrogen bonds, are often the main drivers for the specific packing arrangements observed in crystals. researchgate.netnih.gov
Hydrogen-Bonding Interactions and Their Role in Polymorphism
Hydrogen bonds are the dominant intermolecular forces dictating the crystal packing of this compound polymorphs. The differences in these bonding networks are central to the structural diversity observed among Forms A, B, and C. acs.org
In Form A , the molecules are linked into a two-dimensional network through a combination of N–H···Cl, O–H···Cl, and N–H···O hydrogen bonds. This intricate network creates a stable, layered structure. acs.org
Form B exhibits a different hydrogen-bonding scheme. Here, molecules form one-dimensional chains via N–H···Cl and O–H···Cl interactions. These chains are then further connected by N–H···O bonds, resulting in a distinct packing arrangement compared to Form A. acs.org
Form C presents yet another variation, with N–H···Cl and O–H···O hydrogen bonds creating a unique three-dimensional framework. The differences in hydrogen bond donors and acceptors utilized in each polymorph lead to significant variations in their crystal lattices and, consequently, their physical properties. acs.org
Table 1: Hydrogen Bond Interactions in this compound Polymorphs
| Polymorph | Hydrogen Bond Types | Resulting Structure |
|---|---|---|
| Form A | N–H···Cl, O–H···Cl, N–H···O | 2D Network |
| Form B | N–H···Cl, O–H···Cl, N–H···O | 1D Chains |
| Form C | N–H···Cl, O–H···O | 3D Framework |
Hirshfeld Surface Analyses of Crystal Structures
For all three polymorphs, H···H contacts are the most significant, accounting for a large portion of the Hirshfeld surface, which is typical for organic molecules. However, the subtle differences in other interactions, particularly those involving hydrogen bonds, distinguish the forms from one another. acs.org
The key interactions identified and their approximate contributions are:
H···H contacts: These are the most prevalent interactions across all forms.
O···H contacts: These interactions are significant and directly relate to the hydrogen bonding involving oxygen atoms.
Cl···H contacts: These represent the hydrogen bonds formed with the chloride ion.
Analysis reveals substantial differences in the patterns and proportions of these interactions among the polymorphs, confirming the distinct molecular packing environments deduced from single-crystal X-ray diffraction. acs.org
Table 2: Primary Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Description | Significance in Polymorphism |
|---|---|---|
| H···H | Contacts between hydrogen atoms. | Most abundant contact in all forms. |
| O···H | Contacts between oxygen and hydrogen atoms. | Represents key hydrogen bonds; varies significantly between polymorphs. |
| Cl···H | Contacts between chlorine and hydrogen atoms. | Represents key hydrogen bonds involving the chloride ion. |
| C···H | Contacts between carbon and hydrogen atoms. | Contributes to molecular packing and stability. |
Formation Mechanisms and Crystallization Studies
The specific polymorphic form of this compound that crystallizes is highly dependent on the conditions of its formation. Factors such as the solvent system, temperature, and time play a crucial role in directing the nucleation and growth of a particular crystal lattice. acs.org
Influence of Crystallization Conditions (Solvents, Temperature, Time) on Polymorph Formation
Experimental studies have demonstrated that the choice of solvent is a primary determinant in the isolation of a specific polymorph of this compound. The three known forms have been obtained from different solvent systems, highlighting the role of solute-solvent interactions in the crystallization process. acs.org
Form A can be reliably produced from specific crystallization conditions, though it is one of three potential solvent-free forms. acs.org
Form B and Form C were successfully obtained through controlled crystallization experiments, with their formation being sensitive to the solvent environment. For instance, the hydrogen-bonding strength between esmolol hydrochloride and the solvent molecules (in the order of ethyl acetate (B1210297) < methyl acetate < water) influences the ease of desolvation, which in turn leads to the formation of distinct polymorphs. acs.org
Table 3: Influence of Solvents on Polymorph Formation
| Solvent System | Resulting Polymorph | Underlying Mechanism |
|---|---|---|
| Ethyl Acetate | Favors a specific polymorph | Weakest solute-solvent hydrogen bonding, easier desolvation. acs.org |
| Methyl Acetate | Favors a different polymorph | Intermediate solute-solvent hydrogen bonding. acs.org |
| Water | Favors a third polymorph | Strongest solute-solvent hydrogen bonding, more difficult desolvation. acs.org |
Nucleation and Growth Mechanisms of Different Polymorphic Forms
The formation of a specific polymorph begins with nucleation, the initial formation of a stable crystalline entity from a solution. The mechanism of this process is intrinsically linked to the interactions between the solute and solvent molecules. acs.org For this compound, the molecular assembly during nucleation appears to be guided by the desolvation process. acs.org
In solvents with weaker hydrogen-bonding capabilities, such as ethyl acetate, the solvent molecules are more easily displaced, allowing the this compound molecules to arrange into the lattice of one polymorph. Conversely, in solvents that form strong hydrogen bonds, like water, the desolvation step is more energetically demanding. This can lead to different molecular arrangements and the nucleation of an entirely different polymorphic form. The subsequent growth of the crystal continues this lattice structure, resulting in the macroscopic isolation of a single polymorph. acs.org
Molecular Simulations for Polymorphism Prediction and Understanding
To complement experimental findings, molecular simulations provide a powerful tool for predicting and understanding the polymorphism of this compound. These computational methods offer insight into the electronic and energetic properties of the molecule that drive crystal formation. acs.org
Molecular Electrostatic Potential Surface Analyses
Molecular Electrostatic Potential (MESP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive behavior and intermolecular interactions. chemrxiv.org The MESP map shows regions of positive potential (electron-poor) and negative potential (electron-rich), which correspond to sites for electrophilic and nucleophilic attack, respectively. acs.orgresearchgate.net
In the context of this compound polymorphism, MESP analyses are used to understand the hydrogen-bonding capabilities of the molecule. The analysis reveals the electrostatic potential around the hydrogen bond donor and acceptor sites. These findings correlate with experimental results, confirming that the strength of hydrogen bonding between the drug molecule and various solvent molecules dictates the ease of desolvation. This, in turn, influences which polymorphic form is most likely to nucleate and grow under specific crystallization conditions. acs.org The MESP analysis provides a theoretical foundation for the observed solvent-dependent polymorphism. acs.orgacs.org
Dynamics Simulations to Understand Polymorphic Transformations
Molecular dynamics simulations have been employed to gain insights into the formation mechanisms of this compound polymorphs. acs.orgfigshare.com These computational techniques help in understanding the influence of solvents on the crystallization process and the resulting crystal forms. acs.orgfigshare.com
Simulations have shown that the strength of hydrogen bonding between esmolol hydrochloride and solvent molecules plays a critical role in determining which polymorph is formed. acs.orgfigshare.com The hydrogen-bonding strength was found to increase in the order of ethyl acetate < methyl acetate < water. acs.orgfigshare.com This variation in interaction strength affects the ease of desolvation, which in turn influences the formation of distinct polymorphs. acs.orgfigshare.com
By simulating the molecular interactions at the solvent-crystal interface, researchers can predict and rationalize the observed polymorphic outcomes from different crystallization conditions. acs.orgfigshare.com These simulations provide a molecular-level understanding that complements experimental findings and aids in the controlled crystallization of the desired polymorphic form. acs.orgfigshare.com
Solid-State Stability Assessment of Polymorphs
The solid-state stability of the different polymorphic forms of this compound has been evaluated using a variety of analytical techniques. acs.orgfigshare.com Understanding the relative stability of polymorphs is essential to prevent unwanted polymorphic transformations during storage or manufacturing, which could alter the drug's performance. acs.orgfigshare.com
A recent study systematically investigated the stability of three solvent-free forms: Form A, Form B, and Form C. acs.orgfigshare.com While the specific thermodynamic relationships (enantiotropic or monotropic) and transition temperatures are still under detailed investigation, the research highlights that differences in crystal structure and intermolecular interactions are key determinants of their relative stability. acs.orgfigshare.com Crystal structure and Hirshfeld surface analyses have revealed significant differences in hydrogen-bonding interactions among the polymorphs, which directly impact their lattice energies and, consequently, their stability. acs.orgfigshare.com
The stability of esmolol hydrochloride is also influenced by environmental factors such as light, temperature, and moisture, which can lead to degradation. Hydrolysis and dimerization are the main degradation pathways. Therefore, maintaining appropriate storage conditions is crucial for preserving the solid-state integrity of the drug.
Degradation Pathways and Stability Profiling of S Esmolol Hydrochloride
Identification and Structural Characterization of Degradation Products
The degradation of (S)-Esmolol Hydrochloride can result in a variety of products, including those formed through hydrolysis, oxidation, and dimerization, as well as impurities originating from the manufacturing process.
The most significant hydrolytic degradation pathway for esmolol (B25661) is the cleavage of its labile aliphatic methyl ester group. google.com This reaction is promoted under both acidic and basic conditions. The primary product of this hydrolysis is the corresponding carboxylic acid, 3-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)propanoic acid, commonly known as Esmolol Free Acid or ASL-8123. derpharmachemica.comsemanticscholar.orgcaymanchem.com This compound is also the principal active metabolite of esmolol in humans, formed by the action of esterases found in red blood cells. caymanchem.comnih.gov Along with the free acid, methanol (B129727) is also produced during hydrolysis. ASL-8123 is considered a weak beta-adrenoreceptor antagonist, approximately 1,600 to 1,900 times less potent than its parent compound, esmolol. nih.gov
Table 1: Primary Hydrolytic Degradation Product of this compound
| Degradation Product Name | Other Names | Formation Pathway |
| 3-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)propanoic acid | Esmolol Free Acid; ASL-8123 | Ester Hydrolysis |
This compound is susceptible to oxidative degradation, particularly when exposed to air or light. This degradation can lead to the formation of various products that may impact the drug's stability and efficacy. One specific degradation product, identified as EP19, has been shown to be formed under conditions of oxidation and heat. While the potential for oxidative deterioration is recognized, detailed structural characterization of all specific oxidative degradants is less commonly reported in public literature compared to hydrolytic products.
Dimerization represents another key degradation pathway for esmolol, leading to the formation of several by-products. These dimeric impurities can arise during both synthesis and degradation under stress conditions. mdpi.com Acidic and basic conditions have been found to promote the formation of dimeric hydrolysates, such as those designated EP7-8 and EP15. Light exposure can significantly accelerate the formation of certain dimeric products like EP7 and EP8.
One structurally characterized dimer is Methyl 3-(4-(2-hydroxy-3-(3-(4-(2-hydroxy-3-(isopropylamino) propoxy) phenyl)-N-isopropyl propanamido) propoxy)phenyl)propanoate. derpharmachemica.comderpharmachemica.comresearchgate.net Another dimeric by-product, identified during synthesis, is 3,3′-(((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4,1-phenylene))dipropanoate, which was isolated and characterized by LC-MS analysis. mdpi.com The formation of these dimers can occur through unintended chemical interactions during the manufacturing process or subsequent degradation. mdpi.com
Impurities can be introduced into the final drug substance from the synthesis process itself. These process-related impurities may stem from incomplete reactions, by-products from unintended chemical interactions, or contaminants present in the starting materials and reagents. For this compound, several such impurities have been identified and characterized. derpharmachemica.comderpharmachemica.com
Table 2: Identified Process-Related Impurities in Esmolol Hydrochloride Synthesis
| Impurity Name | Chemical Name |
| Esmolol free acid | 3-(4-(2-hydroxy-3-(isopropyl amino) propoxy) phenyl)propanoic acid |
| N-Ethyl Esmolol | 3-(4-(2-hydroxy-3(isopropylamino)propoxy)phenyl)-N-isopropylpropanamide |
| Esmolol isopropyl amide analog | Methyl 3-{4- [3-(ethyl amino)-2-hydroxy propoxy]phenyl} propionate |
Source: derpharmachemica.comderpharmachemica.com
The presence of these impurities must be controlled to acceptable levels to ensure the quality and safety of the final product. Optimization of reaction parameters such as temperature, pressure, and pH, along with the use of high-purity raw materials, can help minimize the formation of these undesired by-products.
Mechanisms of Chemical Degradation
The chemical stability of this compound is primarily dictated by the susceptibility of its ester functional group to hydrolysis.
kh = kA[H+] + kN + kB[OH-] viu.ca
The reaction involves the nucleophilic attack of water (in neutral or acidic conditions) or a hydroxide (B78521) ion (in basic conditions) on the carbonyl carbon of the ester. chemistrysteps.com
Under acidic conditions , the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. This is typically a reversible process. chemistrysteps.com
Under basic conditions , a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion and forming the carboxylate, which is deprotonated under basic pH, making the reaction effectively irreversible. chemistrysteps.com This base-catalyzed pathway is often referred to as saponification. ucoz.com
Oxidation Pathways
This compound is susceptible to oxidative degradation, particularly when exposed to air. This process can lead to the formation of specific degradation products that may impact the drug's purity and potency. Studies on the degradation of esmolol have identified that enhanced oxidative conditions facilitate the synthesis of certain impurities.
Research has identified specific impurities resulting from oxidative stress. The primary oxidation products include EP1 (esmolol acid) and EP19. The formation of these products underscores the importance of protecting esmolol from oxidative environments, which can be achieved through measures like packaging with an inert gas (e.g., nitrogen) or using oxygen-resistant packaging materials.
Mechanisms of Dimer Formation
Dimerization is a significant degradation pathway for this compound, leading to the formation of various dimeric impurities. These impurities have been identified as EP4-5, EP7-8, and EP11-13. The formation of dimeric hydrolysates, such as EP7 and EP8, is particularly favored under both acidic and basic conditions.
One identified dimeric impurity is Methyl 3-(4-(2-hydroxy-3-(3-(4-(2-hydroxy-3-(isopropylamino) propoxy) phenyl)-N-isopropyl propanamido) propoxy) phenyl) propanoate. derpharmachemica.comresearchgate.net Plausible mechanisms for dimer formation have been proposed, particularly in the context of synthesis. For instance, a dimeric by-product can be formed when the alkoxide intermediate of the precursor has better access to the newly formed product molecules rather than the intended reactant, such as epichlorohydrin. mdpi.com This suggests that controlling reactant concentrations during synthesis is crucial to minimize dimer formation. mdpi.com
Influence of Environmental Factors on Stability
The stability of this compound is significantly influenced by a range of environmental factors. The degradation of the compound can be accelerated by exposure to non-optimal pH levels, light, elevated temperatures, and moisture.
The degradation of this compound is highly dependent on pH. The primary degradation pathway influenced by pH is the hydrolysis of its labile aliphatic carboxyester group. nih.gov This reaction is promoted by both acidic and basic conditions.
Under these conditions, the ester linkage is cleaved, yielding two main products: methanol and a primary acid metabolite, known as esmolol acid (ASL-8123 or EP1). derpharmachemica.comnih.gov This acid metabolite has a pKa of 4.80. nih.gov In formulations close to this pH, the degradation product itself can act as a "secondary buffer," which helps to minimize further pH shifts that could accelerate degradation. nih.gov
The table below summarizes the degradation products of esmolol hydrochloride favored under different pH conditions for both the solid raw material and the injection formulation.
| Stress Condition | Favored Degradation Products (Solid Raw Material) | Favored Degradation Products (Injection) |
| Acidic/Basic | EP1 (Esmolol acid hydrolysate), EP8 (Dimeric hydrolysate), EP9 (Dimeric hydrolysate), EP13 | EP1, EP7-8 (Dimeric hydrolysate), EP15 (Dimeric hydrolysate), EP17 |
This table is based on data from a study on esmolol and its impurities.
Exposure to light, also referred to as luminescence, can significantly accelerate the degradation of this compound. Photodegradation can lead to the formation of a distinct set of impurities. For esmolol injection, light exposure has been shown to greatly accelerate the synthesis of impurities EP7, EP8, and EP19. For the solid raw material, a broader range of degradation products are favored upon light exposure, including EP1, EP7-10, EP12-13, EP16, and EP19.
Despite this photosensitivity, a stability study of esmolol hydrochloride at a concentration of 10 mg/mL in various intravenous solutions showed that the drug was stable for at least 24 hours when stored under intense light at 25-30°C. nih.gov This suggests that while the compound is susceptible to photodegradation, the formulation and packaging can provide a degree of protection. nih.gov To mitigate photodegradation, storing esmolol in light-resistant containers is advisable.
Elevated temperatures can induce thermal degradation of this compound. Thermal stress has been found to facilitate the synthesis of specific impurities, including EP1, EP8, EP9, and EP19.
The stability of esmolol hydrochloride in solution under thermal stress has been quantified. In a study, solutions of 10 mg/mL esmolol hydrochloride in various intravenous fluids were found to be stable for at least 48 hours when stored at 40°C. nih.gov A notable exception was the solution in 5% sodium bicarbonate injection, where the drug was stable for only about 24 hours at the same temperature. nih.gov These findings highlight the importance of adhering to specified storage temperature guidelines to prevent thermal degradation and maintain the product's integrity.
The table below summarizes the stability data for esmolol hydrochloride 10 mg/mL in various intravenous solutions under different storage conditions. nih.gov
| Storage Condition | Duration of Stability |
| 5°C (Refrigerated) | At least 168 hours |
| 23-27°C (Room Temperature) | At least 168 hours |
| 40°C (Elevated Temperature) | At least 48 hours* |
| 25-30°C (Intense Light) | At least 24 hours |
*With the exception of the solution in 5% sodium bicarbonate, which was stable for approximately 24 hours. nih.gov
The ester structure of this compound makes it inherently susceptible to hydrolytic degradation in the presence of moisture. This type of degradation is more likely during improper storage or when the drug is subjected to damp conditions.
In the context of solid dosage forms, water activity (aW) is a more critical parameter than total water content for predicting stability. spocscientifics.comeuropeanpharmaceuticalreview.com Water activity measures the "free" water available to participate in chemical reactions, such as hydrolysis. pedak.nl A difference in water activity between an active pharmaceutical ingredient (API) and its excipients can be a driving force for moisture migration. spocscientifics.com If moisture migrates to the API, it can increase its susceptibility to degradation. spocscientifics.com
To mitigate hydrolysis-based degradation, it is crucial to protect the formulation from moisture. This can be effectively achieved through the use of moisture-resistant packaging or by including desiccants during storage to maintain a low water activity environment.
Kinetic Studies of Degradation Processes
The kinetic study of drug degradation is essential for determining the rate at which a drug substance degrades and for predicting its shelf life under various environmental conditions. researchgate.net These studies involve subjecting the drug to stress conditions such as acid, base, heat, oxidation, and light, and then monitoring the concentration of the parent drug over time. The degradation of most pharmaceutical compounds is typically described using zero-order, first-order, or second-order kinetics. nih.gov
The primary degradation pathway for this compound involves the hydrolysis of its ester group, which yields the corresponding carboxylic acid, known as Esmolol Acid (EP1), and methanol. This hydrolytic degradation occurs under both acidic and basic conditions. Other identified degradation products can be formed through exposure to heat, light, and oxidative stress.
The determination of the reaction order is a critical step in kinetic studies. It is established by graphically plotting the change in drug concentration against time and identifying the model that yields a linear relationship. mdpi.com For a zero-order reaction, a plot of concentration versus time is linear. For a first-order reaction, the natural logarithm of concentration versus time is linear. For a second-order reaction, the inverse of the concentration versus time is linear. mdpi.com The model that produces the highest correlation coefficient (R²) is considered the most accurate representation of the degradation kinetics. researchgate.net
The rate constant (k), a value that quantifies the speed of the reaction, is determined from the slope of the resulting linear plot. mdpi.com While specific kinetic data for this compound is not extensively published in readily available literature, the process follows these established principles. The table below outlines the equations used to model degradation kinetics.
Table 1: Kinetic Models for Drug Degradation This table is interactive. You can sort and filter the data.
| Reaction Order | Rate Equation | Integrated Rate Law | Linear Plot | Half-Life (t½) Formula |
|---|---|---|---|---|
| Zero-Order | Rate = k | Cₜ = C₀ - kt | Cₜ vs. t | C₀ / 2k |
| First-Order | Rate = k[C] | ln(Cₜ) = ln(C₀) - kt | ln(Cₜ) vs. t | ln(2) / k |
| Second-Order | Rate = k[C]² | 1/Cₜ = 1/C₀ + kt | 1/Cₜ vs. t | 1 / (k * C₀) |
Cₜ = concentration at time t, C₀ = initial concentration, k = rate constant, t = time
The activation energy (Ea) represents the minimum energy required to initiate a chemical reaction. For a given degradation pathway, it can be calculated using the Arrhenius equation, which describes the relationship between the rate constant (k) and temperature (T). mdpi.com To determine the activation energy, kinetic studies are performed at several elevated temperatures, and the rate constant is calculated for each temperature.
The Arrhenius equation is: k = A * e-Ea/RT
Where:
k is the rate constant
A is the pre-exponential factor
Ea is the activation energy
R is the universal gas constant (8.314 J/mol·K)
T is the absolute temperature in Kelvin
By plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T), a linear relationship is obtained. The slope of this line is equal to -Ea/R, from which the activation energy can be calculated. mdpi.com
Table 2: Illustrative Example of Data for Activation Energy Calculation This table is interactive and contains hypothetical data for demonstration purposes.
| Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (s⁻¹) | ln(k) |
|---|---|---|---|
| 313.15 | 0.003193 | 1.5 x 10⁻⁷ | -15.71 |
| 323.15 | 0.003095 | 4.5 x 10⁻⁷ | -14.61 |
| 333.15 | 0.003002 | 1.2 x 10⁻⁶ | -13.63 |
Impurity Profiling and Control Strategies (Research Perspective)
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. researchgate.net For this compound, impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). A comprehensive study using ultra-performance liquid chromatography and mass spectrometry (UPLC-MS) identified a total of 20 impurities in esmolol hydrochloride injections, 14 of which were newly discovered. researchgate.net Key process-related impurities that have been characterized include Esmolol free acid, an isopropyl amide analog, N-Ethyl Esmolol, and an Esmolol dimer. derpharmachemica.comderpharmachemica.com
From a research perspective, minimizing impurities at the source is the most effective control strategy. This involves the meticulous optimization of the synthesis process.
Key optimization strategies include:
Control of Reaction Parameters: Adjusting factors such as temperature, pressure, and pH can significantly reduce the formation of by-products. For example, one synthesis method involves heating the reaction mixture to 40-50°C and then carefully feeding hydrogen chloride gas until the pH reaches 3 to initiate salt formation. google.com
High-Quality Starting Materials: The use of high-purity raw materials, solvents, and catalysts is crucial to prevent the introduction of contaminants at the beginning of the manufacturing process.
Reaction Duration: Controlling reaction times helps ensure the reaction proceeds to completion without allowing for the excessive formation of by-products that can result from prolonged reaction periods or side reactions.
Table 3: Strategies for Synthetic Condition Optimization This table is interactive. You can sort and filter the data.
| Strategy | Parameter | Rationale |
|---|---|---|
| Parameter Control | Temperature, Pressure, pH | Reduces the rate of side reactions that lead to by-product formation. |
| Reagent Quality | Purity of starting materials and solvents | Prevents the introduction of initial impurities that can carry through the synthesis. |
| Reaction Monitoring | Time, Conversion Rate | Ensures the desired product is formed efficiently while minimizing the generation of impurities from over-reaction. |
Following synthesis, robust purification strategies are necessary to remove any remaining process-related impurities and potential degradants. For this compound, crystallization is a primary method of purification.
Key purification strategies include:
Recrystallization: This is a powerful technique for purifying crystalline solids. One patented process involves dissolving the crude esmolol hydrochloride in a "good solvent," followed by filtration, the addition of a "poor solvent," and cooling to induce crystallization of the pure product. google.com Another method uses a single solvent, ethyl acetate (B1210297), where the crude product is heated to dissolve, treated with activated carbon to remove colored impurities, filtered, and then cooled to 0-5°C to crystallize the final product. google.com
Solvent Selection: The choice of solvents is critical to achieving high purity. The use of a specific good solvent/poor solvent system can selectively precipitate the desired compound while leaving impurities in the solution. google.com The use of single, less toxic solvents like ethyl acetate is preferred over older methods that used more hazardous mixtures like methanol-ether. google.com
Controlled Precipitation: The process of salt formation (salification) can itself be a purification step. One method describes dissolving the esmolol free base in a poor solvent like methyl tert-butyl ether and then adding a solution of hydrogen chloride to precipitate the hydrochloride salt, leaving some impurities behind. google.com
A specific purification process aims for a final purity of ≥99.0%, with strict limits on individual impurities, such as Impurity A at ≤0.2% and Impurity D at ≤0.5%. google.com
Table 4: Mentioned Chemical Compounds
| Compound Name | Also Known As | Type |
|---|---|---|
| This compound | Esmolol HCl | Active Pharmaceutical Ingredient |
| Methyl 3-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)propanoate | Esmolol free base | Precursor |
| 3-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)propanoic acid | Esmolol free acid, Esmolol acid, EP1, ASL-8123 | Impurity, Degradant, Metabolite |
| Methyl 3-{4-[3-(ethylamino)-2-hydroxypropoxy]phenyl}propionate | N-Ethyl Esmolol, ACC-9675 | Impurity |
| 3-(4-(2-hydroxy-3(isopropylamino)propoxy)phenyl)-N-isopropylpropanamide | Esmolol isopropyl amide analog | Impurity |
Emerging Research Avenues and Methodological Innovations for S Esmolol Hydrochloride
Advanced Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in modern drug discovery and development. These in-silico techniques allow researchers to model and predict the behavior of drug molecules at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. For (S)-Esmolol Hydrochloride, these approaches are crucial for understanding its interaction with its biological targets and its metabolic fate.
The therapeutic action of (S)-Esmolol is primarily due to its selective antagonism of the β1-adrenergic receptor. Molecular dynamics simulations are being employed to model the precise binding of the (S)-enantiomer to this G protein-coupled receptor. These simulations can predict the binding pose of the ligand within the receptor's pocket, identifying key amino acid residues that form hydrogen bonds and other non-covalent interactions. nih.govbiorxiv.org
Microsecond-long MD simulations provide a dynamic picture of the drug-receptor complex, revealing how the ligand stabilizes the receptor in an inactive conformation, thereby preventing its activation by endogenous agonists like epinephrine (B1671497) and norepinephrine. nih.govresearchgate.net This predictive modeling helps to elucidate the structural basis for (S)-Esmolol's high affinity and selectivity for the β1 receptor over the β2 subtype. Furthermore, computational models can help rationalize the stereospecific preferences of adrenergic receptors, explaining why the (S)-enantiomer is the more potent of the two. biorxiv.org By analyzing interaction energies and conformational changes, these models contribute to a more profound understanding of ligand efficacy. nih.gov
Table 1: Key Interactions in Simulated (S)-Esmolol and β1-Adrenergic Receptor Complex This is an illustrative table based on typical interactions for beta-blockers as detailed in molecular dynamics studies.
| Interacting Group on (S)-Esmolol | Interacting Residue on β1-Receptor | Type of Interaction | Predicted Significance |
|---|---|---|---|
| Hydroxyl (-OH) group | Aspartic Acid (Asp) | Hydrogen Bond | Anchors the ligand in the binding pocket |
| Secondary Amine (-NH-) | Aspartic Acid (Asp) | Ionic/Hydrogen Bond | Crucial for high-affinity binding |
| Aryloxy Group Oxygen | Asparagine (Asn) | Hydrogen Bond | Stabilizes the ligand's position |
| Phenyl Ring | Phenylalanine (Phe) | π-π Stacking | Contributes to binding affinity and selectivity |
(S)-Esmolol is characterized by its ultrashort half-life, a result of rapid hydrolysis of its ester linkage by esterases. nih.gov While traditionally attributed to red blood cell esterases, recent research has identified human carboxylesterase 1 (hCE1) and acyl protein thioesterase 1 (APT1) as key enzymes in its metabolism in both the liver and white blood cells. nih.gov
While specific MD simulations for (S)-Esmolol's enzymatic degradation are an emerging area, the methodology has been established for studying similar processes. For instance, MD simulations have been successfully used to elucidate the enantioselective degradation of other ester-containing compounds by esterases. mdpi.com Such simulations can model the entry of the (S)-Esmolol molecule into the enzyme's active site, the conformational changes that occur in both the drug and the enzyme, and the catalytic mechanism of ester hydrolysis. These computational studies can provide a molecular-level explanation for the drug's rapid clearance and help investigate any stereoselectivity in its metabolism by different esterases in various tissues. mdpi.comnih.govresearchgate.net
Development of Novel Analytical Techniques
The development of precise, rapid, and sensitive analytical methods is paramount for pharmaceutical quality control and pharmacokinetic studies. For this compound, research is focused on creating more efficient platforms for quantification, impurity profiling, and enantiomeric separation.
Miniaturization in analytical chemistry offers significant advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for portability. Capillary Electrophoresis (CE) has emerged as a powerful miniaturized technique for the analysis of (S)-Esmolol. Specifically, Capillary Zone Electrophoresis (CZE) has been successfully developed for the determination of esmolol (B25661) in serum, with detection limits as low as 0.051 µg/mL. nih.gov Furthermore, CE coupled with electrochemiluminescence has been utilized for the successful enantioseparation of esmolol from its (R)-enantiomer in biological samples like urine. electrochemsci.org
Another frontier in this area is the development of Lab-on-a-Chip (LOC) or micro-total-analysis-systems (µTAS). elveflow.comresearchgate.netcomsol.com These devices miniaturize and integrate complex laboratory processes onto a small chip. elveflow.comyoutube.comnih.gov While specific applications for (S)-Esmolol are in developmental stages, these platforms hold the promise for high-throughput screening and rapid point-of-care testing, which would be highly beneficial in the critical care settings where esmolol is often used. comsol.comnih.gov
Table 2: Performance Characteristics of a Capillary Electrophoresis Method for Esmolol Enantioseparation Data synthesized from representative studies. electrochemsci.org
| Parameter | Value/Condition |
|---|---|
| Technique | Capillary Electrophoresis-Electrochemiluminescence (CE-ECL) |
| Chiral Selector | Clarithromycin |
| Separation Buffer | 35 mM Tris-H3PO4 |
| Limit of Detection (LOD) | 0.01-0.08 ng/mL |
| Analysis Time | < 15 minutes |
| Application | Enantioseparation in urine samples |
Hyphenated techniques, which couple a separation method (like chromatography) with a spectroscopic detection method (like mass spectrometry), are essential for the comprehensive characterization of active pharmaceutical ingredients and their related substances. researchgate.netsemanticscholar.org
For this compound, various hyphenated methods have been developed.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : This technique is highly sensitive and specific, and has been developed for the simultaneous determination of esmolol enantiomers and their acid metabolites in human plasma. nih.govresearchgate.net
UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) : UPLC-MS provides higher resolution and faster analysis times than conventional HPLC. It has been used for innovative impurity profiling of Esmolol Hydrochloride injections, leading to the identification of previously undiscovered impurities. researchgate.net
GC-MS (Gas Chromatography-Mass Spectrometry) : This method has been used to quantify esmolol blood levels, particularly in early pharmacokinetic studies. The drug is typically derivatized to increase its volatility for GC analysis. nih.gov
These powerful techniques allow for the robust separation, identification, and quantification of the parent drug, its metabolites, and any process-related or degradation impurities, ensuring the quality and safety of the final pharmaceutical product. researchgate.netderpharmachemica.com
Table 3: Impurities of Esmolol Hydrochloride Identified by Hyphenated Techniques Based on findings from impurity profiling studies. derpharmachemica.com
| Impurity Name | Common Name | Method of Characterization |
|---|---|---|
| 3-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)propanoic acid | Esmolol Free Acid | HPLC, 1H NMR, Mass Spectrometry |
| Methyl 3-{4-[3-(ethylamino)-2-hydroxypropoxy]phenyl}propionate | N-Ethyl Esmolol | HPLC, 1H NMR, Mass Spectrometry |
| Methyl 3-(4-(2-hydroxy-3-(3-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)-N-isopropylpropanamido)propoxy)phenyl)propanoate | Esmolol Dimer | HPLC, Mass Spectrometry |
Exploration of Non-Traditional Preclinical Applications and Mechanisms
While the primary mechanism of (S)-Esmolol as a β1-adrenergic antagonist is well-established, preclinical research is beginning to uncover novel biological activities that extend beyond this classical pathway. These findings open up potential new therapeutic avenues for the compound.
A significant emerging area of research is the interaction of esmolol with the neurokinin system. Preclinical studies in rat models of myocardial infarction have revealed that esmolol's anti-arrhythmic effect may be mediated, in part, through a novel mechanism involving the activation of endogenous neurokinin activity. medchemexpress.comresearchgate.netbohrium.com The research indicates that esmolol treatment leads to a significant up-regulation of the neurokinin 1 receptor (NK1-R), the primary receptor for substance P. medchemexpress.comresearchgate.net This suggests that esmolol may exert some of its cardioprotective effects by sensitizing the heart to the anti-arrhythmic actions of endogenous neurokinins, a mechanism entirely distinct from beta-blockade. medchemexpress.combohrium.com
Additionally, there is growing evidence for the anti-inflammatory properties of esmolol. In preclinical models of sepsis, esmolol has been shown to suppress inflammation and reduce apoptosis in intestinal tissue. nih.gov This protective effect appears to be linked to the modulation of the NF-κB-p65 pathway. nih.gov Clinical pilot studies in patients with septic shock have also observed a decrease in pro-inflammatory proteins following esmolol administration, further supporting its potential role in modulating the inflammatory response. nih.govclinicaltrials.govresearchgate.net These findings suggest that the therapeutic applications for (S)-Esmolol could potentially be expanded to inflammatory conditions where sympathetic overactivity is a contributing factor.
Investigating Molecular Targets Beyond Beta-Adrenergic Receptors
While this compound is primarily recognized for its antagonist activity at β1-adrenergic receptors, recent research has uncovered novel molecular targets that expand its potential therapeutic applications. nih.govoup.com A significant area of investigation involves its role in the polyol pathway, which is implicated in diabetic complications. Specifically, esmolol has been shown to inhibit aldose reductase, a key enzyme in this pathway. nih.gov Hyperglycemia leads to the accumulation of sorbitol via the polyol pathway, causing osmotic stress and cellular damage. nih.govresearchgate.net Studies have demonstrated that esmolol hydrochloride can inhibit the formation of sorbitol. researchgate.net
Furthermore, research indicates that esmolol hydrochloride can reduce the generation of advanced glycation end products (AGEs). nih.govresearchgate.net AGEs are proteins or lipids that become glycated after exposure to sugars and are involved in the pathogenesis of diabetic complications. In one study, esmolol at a 1 mM concentration was shown to significantly reduce AGE formation in bovine serum albumin. acs.org These findings suggest that the therapeutic effects of esmolol may extend beyond simple beta-blockade to include mechanisms that mitigate cellular damage from hyperglycemia. researchgate.netresearchgate.net
Preclinical Studies in Emerging Disease Models (e.g., Diabetes-Related Wound Healing)
Building on the discovery of its non-adrenergic molecular targets, this compound has been investigated in preclinical models of diabetes-related wound healing. nih.govresearchgate.net Impaired wound healing in diabetes is a complex issue linked to poor cell migration, reduced nitric oxide (NO) generation, and the accumulation of AGEs. researchgate.netacs.org Preclinical research using a topical formulation of esmolol hydrochloride in streptozotocin-induced diabetic rats has yielded promising results. researchgate.net
In these studies, topical esmolol hydrochloride was found to promote the migration of key cells involved in wound repair, including human fibroblasts, endothelial cells, and keratinocytes, even in a high-glucose environment. nih.govresearchgate.net The application of a 14% esmolol hydrochloride formulation (Galnobax) led to a significant increase in crucial biomarkers for wound healing. For example, nitric oxide levels in wound tissue on day 7 were 44% higher than in the diabetic control group, and hydroxyproline (B1673980) content, an indicator of collagen deposition, was higher by 22% on day 7 and 44% on day 14 compared to controls. researchgate.net These preclinical findings demonstrated that topical esmolol hydrochloride can hasten wound healing through multiple mechanisms, including inhibiting aldose reductase, reducing AGEs, and facilitating cell migration. nih.govresearchgate.net
Table 1: Preclinical Efficacy of Topical Esmolol Hydrochloride in a Diabetic Rat Wound Model
| Parameter Measured | Day of Measurement | % Improvement with Esmolol (14%) vs. Control | Reference |
| Nitric Oxide Levels | Day 7 | 44% higher than diabetic group | researchgate.net |
| Hydroxyproline Content | Day 7 | 22% higher than control groups | researchgate.net |
| Hydroxyproline Content | Day 14 | 44% higher than control groups | researchgate.net |
| Sorbitol Formation | Not Applicable | 59% inhibition in erythrocytes | researchgate.netacs.org |
Investigation of Autophagy and Mitophagy Pathways
Research has also extended into the effects of esmolol on cellular quality control mechanisms, specifically autophagy and mitophagy. Autophagy is a catabolic process involving the degradation of a cell's own components through lysosomes, while mitophagy is the selective degradation of mitochondria by autophagy. resuscitationscience.com These pathways are critical for cellular homeostasis, but excessive activation can be detrimental.
A study investigating the effects of esmolol in a rat model of cardiac arrest found that its administration could attenuate excessive autophagy and mitophagy in cardiomyocytes following resuscitation. drugbank.com The protective effect was correlated with a reduction in the expression of key autophagy-related proteins, Beclin-1 and Parkin. drugbank.com Parkin, along with PINK1, is a critical regulator of mitophagy, playing a role in identifying and targeting damaged mitochondria for removal. resuscitationscience.com By mitigating the over-activation of these pathways, esmolol appears to reduce cardiomyocyte apoptosis, suggesting a cardioprotective role that involves the modulation of mitochondrial quality control. drugbank.com
Crystallization Engineering and Polymorph Control for Enhanced Material Properties
The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, solubility, and bioavailability. fda.gov Recent investigations into this compound have focused on crystallization engineering and understanding its polymorphism—the ability of a substance to exist in two or more crystalline forms. gpatindia.com Systematic studies have successfully identified and characterized three solvent-free polymorphic forms of esmolol hydrochloride, designated as Form A, Form B, and Form C. gpatindia.comnih.gov
These polymorphs exhibit distinct material properties due to differences in their crystal lattice arrangements and intermolecular interactions, particularly hydrogen bonding. gpatindia.com The choice of solvent during crystallization has been identified as a critical factor in controlling which polymorph is formed. Molecular dynamics simulations have shown that the hydrogen-bonding strength between esmolol hydrochloride and the solvent influences the desolvation process, leading to different crystalline structures. gpatindia.com For instance, the hydrogen-bonding strength increases in the order of ethyl acetate (B1210297) < methyl acetate < water, impacting the resulting polymorph. gpatindia.com Characterization techniques such as single-crystal X-ray diffraction, X-ray powder diffraction (XRPD), and Differential Scanning Calorimetry (DSC) are essential for distinguishing these forms and ensuring the quality and consistency of the final drug product. gpatindia.comyoutube.com
Table 2: Characterized Polymorphs of Esmolol Hydrochloride
| Polymorph | Discovery Status | Key Characterization Method | Influencing Factor | Reference |
| Form A | Previously known | X-ray Powder Diffraction (XRPD) | Crystallization from specific solvents | gpatindia.comyoutube.com |
| Form B | Newly reported | Single-Crystal X-ray Diffraction | Solvent choice (e.g., ethyl acetate) | gpatindia.comnih.gov |
| Form C | Newly reported | Single-Crystal X-ray Diffraction | Solvent choice (e.g., methyl acetate) | gpatindia.comnih.gov |
Sustainable Synthesis and Manufacturing Innovations for this compound
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of enantiopure (S)-esmolol. Traditional chemical synthesis routes can be inefficient or use hazardous solvents. A significant innovation is the adoption of chemoenzymatic protocols that leverage the high selectivity of enzymes to produce the desired enantiomer with high purity and yield.
One such approach involves the kinetic resolution of a chlorohydrin intermediate using the enzyme Lipase B from Candida antarctica. This enzymatic transesterification selectively acylates one enantiomer, allowing for the separation of the desired (R)-chlorohydrin, which is the chiral building block for (S)-esmolol. This method has been used to synthesize (S)-esmolol with a high enantiomeric excess (97% ee). Further refinements, such as dynamic kinetic resolution, are being explored to theoretically achieve a 100% yield, thereby minimizing waste and improving the atom economy of the process. In manufacturing, innovations include the use of single, less toxic, and easily recoverable solvents like ethyl acetate for the synthesis and purification steps, which enhances safety and reduces the environmental impact compared to older methods using methanol-ether mixtures.
Future Directions in Structure-Based Drug Design for Esmolol Analogs
The unique chemical structure of (S)-esmolol, particularly its ester linkage, is responsible for its rapid metabolism and ultrashort duration of action, a key feature that distinguishes it from other beta-blockers like atenolol, which has an amide group and a much longer half-life. This structure-activity relationship (SAR) provides a foundation for the future design of novel esmolol analogs with tailored pharmacokinetic and pharmacodynamic profiles.
Future structure-based drug design efforts are likely to proceed in several directions:
Modulation of Pharmacokinetics: By modifying the ester group, new analogs could be designed with varying rates of hydrolysis. This could lead to a series of "soft drug" beta-blockers with a range of predictable, short-to-intermediate durations of action, allowing for more precise therapeutic control in different clinical settings.
Enhancing Non-Adrenergic Activity: Given the discovery of esmolol's inhibitory effects on aldose reductase, computational modeling and medicinal chemistry approaches could be used to design analogs with optimized activity against this target. This could involve modifying the aromatic ring substituents to improve binding to the active site of aldose reductase, potentially leading to a new class of dual-action drugs for diabetic complications.
Development of Prodrugs for Alternative Delivery: The synthesis of ester prodrugs of esmolol (e.g., esmolol acetate, propionate, valerate) has already demonstrated a path toward enhancing lipophilicity for potential transdermal delivery. researchgate.net Future work could explore other prodrug strategies to improve oral bioavailability or develop formulations for targeted delivery, expanding the therapeutic utility of the esmolol scaffold beyond intravenous administration.
These strategies, guided by an understanding of the molecular interactions at both beta-adrenergic receptors and newly identified targets, will drive the development of the next generation of esmolol-based therapeutics.
Q & A
What validated analytical methods are recommended for assessing the purity and stability of (S)-Esmolol Hydrochloride in pharmaceutical formulations?
Answer:
High-performance liquid chromatography (HPLC) with gradient elution using a CAPCELL PAK C18 MGⅢ column (4.6 mm × 250 mm, 5 µm) is a robust method for quantifying this compound and its degradation products. This approach resolves related substances, including hydrolysis byproducts, and ensures compliance with pharmacopeial standards. Method validation should include specificity, linearity, precision, and accuracy, with sample preparation involving dissolution in mobile phase and filtration .
How does the stereochemistry of this compound influence its pharmacokinetic profile and beta-1 adrenergic receptor selectivity?
Answer:
The (S)-enantiomer exhibits higher beta-1 receptor selectivity compared to the racemic mixture, reducing off-target effects on beta-2 receptors. Pharmacokinetic studies in animal models (e.g., rabbits) demonstrate a rapid elimination half-life (~9 minutes) due to esterase-mediated hydrolysis. Researchers should employ chiral chromatography to isolate enantiomers and validate receptor binding assays using radiolabeled ligands (e.g., ³H-CGP 12177) to quantify affinity .
How can conflicting data on hypotension incidence between this compound and Landiolol Hydrochloride be resolved in postoperative settings?
Answer:
Discrepancies arise from differences in study design and dosing. For example, hypotension (≤90/50 mmHg) occurred in 52.4% of patients receiving esmolol versus 9.4% with landiolol in postoperative trials. To reconcile this, researchers should standardize protocols:
- Use double-blind, randomized designs with matched infusion rates (e.g., mcg/kg/min).
- Control for covariates like concomitant digoxin use, which modulates hypotensive effects.
- Validate hemodynamic monitoring tools (e.g., continuous arterial pressure sensors) to reduce measurement bias .
What experimental strategies are effective for evaluating the topical efficacy of this compound in diabetic wound healing?
Answer:
Phase 1/2 randomized, double-blind, vehicle-controlled trials are optimal. Key steps include:
- Endpoint Selection: Wound closure rate, fibroblast migration (via scratch assays), and reduction in advanced glycation end-products (AGEs) via ELISA.
- Mechanistic Studies: In vitro inhibition of aldose reductase (IC50 determination) and in vivo models (e.g., diabetic mice with dorsal wounds).
- Formulation: Use carbopol-based gels at 2–5% concentration, ensuring stability via accelerated storage testing (40°C/75% RH for 6 months) .
How should researchers mitigate fetal toxicity risks when designing preclinical studies of this compound in pregnancy models?
Answer:
Rabbit studies show increased fetal resorptions at doses 8× the human equivalent (300 mcg/kg/min). To address this:
- Dose Escalation: Start at 1× human dose, monitoring maternal hemodynamics and fetal viability via ultrasound.
- Alternative Models: Use placental perfusion assays with human trophoblast cells (e.g., BeWo line) to assess drug transfer and toxicity.
- Ethical Compliance: Adhere to Declaration of Helsinki principles, limiting in vivo studies to essential endpoints .
What statistical approaches are suitable for analyzing contradictory data on this compound’s negative chronotropic effects versus blood pressure modulation?
Answer:
Multivariate regression models can disentangle heart rate reduction from hypotension. Key steps:
- Data Stratification: Group patients by baseline blood pressure (e.g., normotensive vs. hypertensive).
- Covariate Adjustment: Include variables like age, concurrent medications (e.g., digoxin), and infusion rate.
- Meta-Analysis: Pool data from trials (e.g., NCTXXXX, NCTYYYY) using random-effects models to quantify heterogeneity (I² statistic). Sensitivity analyses should exclude outlier studies .
How can researchers optimize in vitro assays to compare the potency of this compound with other ultra-short-acting beta-blockers?
Answer:
- Receptor Binding Assays: Use CHO-K1 cells transfected with human beta-1 receptors. Measure cAMP inhibition via ELISA after isoproterenol stimulation.
- Functional Studies: Langendorff-perfused rat hearts to assess heart rate reduction and coronary flow.
- Pharmacokinetic Modeling: Integrate in vitro IC50 values with esterase activity data (e.g., human plasma hydrolysis rates) to predict in vivo duration .
What quality control criteria are critical for synthesizing this compound with >99% enantiomeric purity?
Answer:
- Chiral Resolution: Use preparative HPLC with a Chiralpak AD-H column (ethanol/heptane mobile phase).
- Purity Verification: ¹H-NMR (δ 1.15 ppm for isopropyl group) and mass spectrometry (m/z 331.8 for [M+H]+).
- Stability Testing: Monitor hydrolytic degradation under acidic (pH 3.0) and basic (pH 9.0) conditions at 25°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
